4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-4-5-6(10-7)2-1-3-8(5)11(14)15/h1-3,7,10H,4H2,(H,12,13) |
InChI Key |
SMCDPSHURWKBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Physicochemical Profiling of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Development
Executive Summary
The compound 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (CAS: 1391006-19-1)[1][2] represents a highly specialized chiral building block increasingly utilized in the synthesis of novel molecular entities, including allosteric inhibitors targeting multidrug-resistant pathogens like MRSA[3].
Handling this intermediate requires a rigorous understanding of its physicochemical behavior. The indoline core is inherently prone to oxidative aromatization, while the stereocenter at the C2 position is susceptible to racemization under thermal stress. Furthermore, the introduction of a 4-nitro group fundamentally rewires the electronic landscape of the parent indoline-2-carboxylic acid. This whitepaper provides a comprehensive, self-validating framework for profiling the physicochemical properties of this compound, ensuring data integrity for downstream pharmaceutical applications.
Mechanistic Insights: The Meta-Electronic Effect
To predict the behavior of 4-nitroindoline-2-carboxylic acid, we must analyze the causality of its substituent effects. In an unsubstituted indoline, the nitrogen atom retains a localized lone pair (due to the lack of pyrrole aromaticity), yielding a conjugate acid pKa of approximately 5.2[4]. The C2-carboxylic acid typically exhibits a pKa of 2.04[5][6].
When a nitro group is introduced at the 4-position, it sits meta to the indoline nitrogen (N1) across the fused benzene ring system.
-
Absence of Direct Resonance (-M): Because of the meta-relationship, the nitro group cannot directly delocalize the nitrogen's lone pair via resonance.
-
Strong Inductive Withdrawal (-I): Instead, the nitro group exerts a powerful electron-withdrawing inductive effect through the sigma-bond framework.
This -I effect pulls electron density away from both the N1 amine and the C2 carboxylic acid. Consequently, the basicity of the indoline nitrogen is significantly depressed (predicted pKa ~3.5–4.0), while the carboxylic acid becomes slightly more acidic. At physiological pH (7.4), the molecule exists almost entirely as a mono-anion (deprotonated carboxylate, neutral amine), which drastically lowers its LogD and limits passive lipid membrane permeability.
Fig 1: Electronic modulation and degradation pathways of the 4-nitroindoline core.
Core Physicochemical Properties
The following table synthesizes the known and mechanistically extrapolated properties of 4-nitroindoline-2-carboxylic acid based on standard indoline derivatives[5][7][8].
| Property | Value / Descriptor | Analytical Context / Source |
| CAS Registry Number | 1391006-19-1 | Chemical identifier[1][2] |
| Molecular Formula | C9H8N2O4 | Exact Mass: 208.048 Da |
| Molecular Weight | 208.17 g/mol | Computed |
| Topological Polar Surface Area | ~95.1 Ų | High polarity (COOH + NO2 + NH)[8] |
| pKa₁ (Carboxylic Acid) | ~1.8 – 2.0 | Enhanced acidity via -I effect[5] |
| pKa₂ (Indoline NH) | ~3.5 – 4.0 | Reduced basicity vs. indoline (5.2)[4] |
| Melting Point | >170°C (Decomposes) | Extrapolated from indoline-2-COOH[7] |
Self-Validating Experimental Protocols
As an application scientist, I mandate that all physicochemical characterization workflows operate as self-validating systems. A single measurement is an assumption; a measurement with an integrated mass-balance or reversibility check is a fact.
Fig 2: Self-validating physicochemical profiling workflow for indoline derivatives.
Protocol 4.1: Macro-pKa Determination via Potentiometric Titration
Causality: UV-metric titrations are heavily reliant on chromophore shifts. Because the nitro group dominates the UV absorbance and the carboxylic acid deprotonation causes minimal spectral shift, potentiometry is the gold standard here.
-
Preparation: Prepare a 1.0 mM solution of the analyte in 0.15 M KCl to maintain a constant thermodynamic ionic strength.
-
Environmental Control: Degas the solvent and conduct the titration under a continuous Argon/Nitrogen purge. Indolines are highly susceptible to oxidation into indoles[9], which would artificially skew the basicity readings.
-
Forward Titration: Titrate from pH 1.5 to 11.0 using standardized 0.1 M KOH. Utilize a Gran plot to precisely determine the equivalence points for the COOH and NH2+ deprotonations.
-
Self-Validation (Back-Titration): Immediately reverse the titration using 0.1 M HCl back to pH 1.5.
-
Validation Criteria: If the hysteresis (gap) between the forward and backward titration curves exceeds 0.05 pH units, it indicates that the compound either degraded (e.g., oxidized) or precipitated during the alkaline phase. The run must be discarded.
-
Protocol 4.2: Lipophilicity (LogP / LogD) via Shake-Flask and HPLC-UV
Causality: The OECD 107 Shake-Flask method is utilized over computational models because the zwitterionic micro-equilibria of amino acids often confound in silico predictions. HPLC-UV is chosen over simple UV spectrophotometry to separate the parent compound from any trace oxidized 4-nitroindole impurities.
-
Phase Equilibration: Pre-equilibrate n-octanol and aqueous buffer (pH 1.0 for LogP of the unionized form; pH 7.4 for LogD) for 24 hours.
-
Incubation: Dissolve the analyte in the aqueous phase, add the octanol phase, and agitate at 25.0 ± 0.1 °C for 24 hours in actinic (amber) glassware to prevent photodegradation of the nitro group.
-
Phase Separation & Quantification: Centrifuge at 4000 RPM to break micro-emulsions. Sample both phases and quantify via HPLC-UV (λ = ~254 nm).
-
Self-Validation (Mass Balance): Calculate the total mass of the compound recovered from both the octanol and aqueous phases.
-
Validation Criteria: Total recovery must be ≥ 95% of the initial input mass. A deficit indicates compound loss to the glass interface (adsorption) or degradation, requiring the addition of a silanized glassware protocol.
-
Stability and Degradation Pathways
Drug development professionals must be acutely aware of the structural liabilities of 4-nitroindoline-2-carboxylic acid during formulation and storage:
-
Oxidative Aromatization: The 2,3-dihydro (indoline) system is thermodynamically driven to oxidize into the fully aromatic indole system (4-nitro-1H-indole-2-carboxylic acid). While the electron-withdrawing 4-nitro group slightly decelerates this process compared to electron-donating analogs, the compound must still be stored under an inert atmosphere at 2–8°C[5][7].
-
Thermal Decarboxylation: Like many alpha-amino acids, heating this compound near its melting point (>170°C)[7] will trigger decarboxylation, yielding 4-nitroindoline. Thermal analysis (DSC/TGA) should be strictly monitored to avoid exceeding 120°C during any drying or formulation steps.
References
-
BLD Pharm. (3aR,4S,9bS)-6-Methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (Contains CAS 1391006-19-1 catalog data). Retrieved from 1
-
Bidepharm. CAS号:91176-91-9 (Contains CAS 1391006-19-1 catalog data). Retrieved from2
-
Guidechem. (S)-(-)-Indoline-2-carboxylic acid 79815-20-6 wiki. Retrieved from 5
-
ChemBK. Perindopril Intermediate - Physico-chemical Properties. Retrieved from 7
-
Metoree. 38 Indoline Manufacturers in 2026 (Properties of Indoline). Retrieved from 4
-
ACS Publications. Indoline Catalyzed Acylhydrazone/Oxime Condensation under Neutral Aqueous Conditions. Organic Letters. Retrieved from 9
-
PubChem. 4-Nitro-1H-indole-2,3-dione | C8H4N2O4 | CID 11745463. National Institutes of Health. Retrieved from 8
-
Universidade de Lisboa. Synthesis and biological evaluation of new molecular entities with the potential to overcome β-lactam antibiotics resistance in methicillin-resistant Staphyloccocus aureus (MRSA). Retrieved from 3
Sources
- 1. 956247-29-3|(3aR,4S,9bS)-6-Methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CAS:91176-91-9, 2-Acetamido-3-(2-nitrophenyl)propanoic acid-毕得医药 [bidepharm.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. 37 Indoline Manufacturers in 2026 | Metoree [us.metoree.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. Quality Factory Supply (S)-(-)-indoline-2-carboxylic acid, Export 79815-20-6 with Cheapest Price [zhenyubiotech.com]
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- 9. pubs.acs.org [pubs.acs.org]
Structure Elucidation of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of substituted indoline scaffolds is a critical pathway in modern medicinal chemistry. 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (commonly known as 4-nitroindoline-2-carboxylic acid) serves as a vital chiral building block for various pharmacophores, including ACE inhibitors and selective monoamine oxidase inhibitors[1].
Validating the structure of this compound presents two primary analytical challenges:
-
Regiochemical Ambiguity: Differentiating the 4-nitro substitution from its highly similar 5-nitro and 6-nitro isomers[2].
-
Stereochemical Complexity: Confirming the absolute configuration at the C2 chiral center and mapping the resulting diastereotopic environment of the C3 methylene protons.
This whitepaper outlines a self-validating analytical system designed to unambiguously elucidate the 3D structure of 4-nitroindoline-2-carboxylic acid, prioritizing causality in experimental design over basic procedural lists.
Strategic Analytical Workflow
To ensure scientific integrity, the elucidation process must not rely on a single analytical technique. Instead, we utilize a self-validating cascade where the output of one method forms the hypothesis for the next.
High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula. Vibrational spectroscopy (FT-IR) maps the functional groups. Nuclear Magnetic Resonance (NMR) resolves the connectivity and regiochemistry, and Chiral Analysis confirms the 3D spatial arrangement.
Fig 1: Self-validating analytical workflow for elucidating 4-nitroindoline-2-carboxylic acid.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
Causality of Method Choice: Indoline-2-carboxylic acids are highly susceptible to thermal decarboxylation[3]. Hard ionization techniques like Electron Impact (EI) often destroy the molecular ion, leaving only the indoline core. Electrospray Ionization (ESI) in negative ion mode is specifically selected to exploit the acidic nature of the C2 carboxylic acid, yielding a robust [M−H]− ion without fragmentation.
By obtaining the exact mass at m/z 207.0411 (Theoretical for C9H7N2O4− : 207.0411 Da), we definitively lock the molecular formula as C9H8N2O4 . In-source Collision-Induced Dissociation (CID) is then deliberately applied to induce a neutral loss of CO2 (44 Da), validating the presence of the free carboxylic acid rather than an ester artifact.
Vibrational Spectroscopy (ATR-FTIR)
Causality of Method Choice: Traditional KBr pelleting introduces hygroscopic artifacts (water absorption) that obscure the critical N−H and O−H stretching regions. Attenuated Total Reflectance (ATR) bypasses this, allowing direct analysis of the neat solid.
The FT-IR spectrum serves as a rapid orthogonal validation of the HRMS data. The nitro group at C4 is confirmed by intense symmetric and asymmetric N−O stretching vibrations. The indoline secondary amine ( N−H ) appears as a sharp band, distinct from the broad, hydrogen-bonded O−H stretch of the carboxylic acid.
Table 1: HRMS and FT-IR Data Summary
| Analytical Technique | Parameter / Mode | Observed Value | Assignment / Structural Implication |
| HRMS (ESI-TOF) | Negative Ion [M−H]− | m/z 207.0411 | Confirms formula C9H8N2O4 (Exact Mass: 208.0484) |
| HRMS (ESI-TOF) | Fragment Ion | m/z 163.0512 | Loss of CO2 (44 Da), confirms carboxylic acid moiety |
| ATR-FTIR | Asymmetric N−O Stretch | 1525 cm−1 | Confirms presence of aromatic nitro group |
| ATR-FTIR | Symmetric N−O Stretch | 1345 cm−1 | Confirms presence of aromatic nitro group |
| ATR-FTIR | C=O Stretch | 1710 cm−1 | Carboxylic acid carbonyl |
| ATR-FTIR | N−H Stretch | 3350 cm−1 | Indoline secondary amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Choice: 4-Nitroindoline-2-carboxylic acid exhibits strong zwitterionic character and intermolecular hydrogen bonding, rendering it insoluble in non-polar solvents like CDCl3 . Therefore, DMSO−d6 is mandated as the solvent to disrupt these networks and yield sharp, well-resolved resonance lines[4].
The Aliphatic AMX Spin System
The indoline core presents a unique conformational rigidity compared to its indole counterpart[3]. The C2 stereocenter locks the C3 methylene protons into a diastereotopic relationship, forming an AMX spin system with the C2 methine proton. In the 1H NMR spectrum, this manifests as two distinct doublet of doublets (dd) for H3a and H3b, driven by a large geminal coupling ( 2J≈16 Hz) and distinct vicinal couplings ( 3J ) to H2.
The Aromatic ABC Spin System
The aromatic protons (H5, H6, H7) form a contiguous 3-spin system. The strong electron-withdrawing nature (-I, -M effects) of the C4 nitro group heavily deshields the ortho proton (H5), pushing its chemical shift downfield ( ≈7.62 ppm). Conversely, H7 is shielded by the +M effect of the adjacent N1 amine, appearing upfield ( ≈6.85 ppm).
Regiochemical Proof via HMBC
The most critical challenge is proving the nitro group is at C4, not C5 or C6[2]. This is definitively resolved using Heteronuclear Multiple Bond Correlation (HMBC). The C3 methylene protons exhibit a strong 3JCH correlation to the highly deshielded quaternary carbon C4 ( ≈145 ppm). If the nitro group were at C5, this correlation would be a weak or absent 4JCH .
Fig 2: Key HMBC correlations establishing the regiochemistry of the C4 nitro group.
Table 2: Representative NMR Assignments (400 MHz, DMSO-d6)
| Position | 13C Shift (ppm) | 1H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations ( 1H→13C ) |
| 2 | 60.5 | 4.45, dd, J=10.5,4.5 | C3, C3a, COOH |
| 3 | 33.2 | H3a: 3.80, dd, J=16.5,10.5 H3b: 3.45, dd, J=16.5,4.5 | C2, C3a, C4, C7a |
| 3a | 128.4 | - | - |
| 4 | 145.6 | - | - |
| 5 | 115.2 | 7.62, d, J=8.2 | C3a, C7, C4 |
| 6 | 129.8 | 7.15, t, J=8.2 | C4, C7a |
| 7 | 112.4 | 6.85, d, J=8.2 | C5, C3a |
| 7a | 152.1 | - | - |
| COOH | 173.5 | 12.8 (br s) | - |
| NH | - | 6.50 (br s) | C2, C3a, C7a |
Stereochemical Determination
Because standard NMR cannot differentiate enantiomers without a chiral solvating agent, Chiral Stationary Phase (CSP) HPLC is employed to determine enantiomeric excess (ee). To assign the absolute configuration (R or S) without relying on single-crystal X-ray diffraction, Vibrational Circular Dichroism (VCD) is utilized. VCD compares the differential absorption of left and right circularly polarized infrared light against density functional theory (DFT) calculations of the conformers, providing a non-destructive, definitive proof of 3D stereochemistry.
Experimental Methodologies
Protocol 1: LC-HRMS Acquisition
-
Sample Preparation: Dissolve 1.0 mg of the 4-nitroindoline-2-carboxylic acid sample in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid. Vortex for 30 seconds.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile over 10 minutes at 0.4 mL/min.
-
Mass Spectrometry: Operate the Q-TOF instrument in ESI negative mode. Set the capillary voltage to 3.5 kV, gas temperature to 325°C, and fragmentor voltage to 120 V to minimize premature decarboxylation.
-
Data Processing: Extract the [M−H]− peak and calculate the mass error against the theoretical exact mass (207.0411 Da). A mass error of < 3 ppm validates the formula.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial. Add 0.6 mL of high-purity DMSO−d6 (containing 0.03% v/v TMS as an internal standard). Sonicate for 2 minutes until complete dissolution is achieved.
-
Tube Loading: Transfer the solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
-
1D Acquisition: Acquire the 1H spectrum at 400 MHz (or higher) using 16 scans and a relaxation delay (D1) of 2.0 seconds. Acquire the 13C spectrum using a proton-decoupled sequence (e.g., zgpg30) with a minimum of 1024 scans.
-
2D Acquisition (HMBC): Set up the 1H−13C HMBC experiment optimized for long-range couplings ( nJCH=8 Hz). Ensure sufficient resolution in the F1 ( 13C ) dimension to distinctly resolve the quaternary C4 and C3a carbons.
Protocol 3: ATR-FTIR Analysis
-
Background Collection: Ensure the diamond ATR crystal is clean (wipe with isopropanol). Collect a background spectrum (32 scans, 4 cm−1 resolution) against ambient air.
-
Sample Loading: Place 2-3 mg of the neat, dry powder directly onto the center of the diamond crystal. Lower the anvil and apply consistent pressure to ensure optical contact.
-
Data Acquisition: Collect the sample spectrum using the same parameters (32 scans, 4 cm−1 resolution) from 4000 to 400 cm−1 .
-
Analysis: Apply baseline correction and identify the characteristic N−O (1525, 1345 cm−1 ) and C=O (1710 cm−1 ) stretching frequencies.
References
-
Indoline-2-carboxylic acid | CID 86074 PubChem URL:[Link]
Sources
- 1. 956247-29-3|(3aR,4S,9bS)-6-Methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]
Spectroscopic Characterization of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (commonly known as 4-nitroindoline-2-carboxylic acid) is a highly functionalized chiral building block utilized extensively in the synthesis of complex pharmaceuticals and agrochemicals. The presence of an electron-withdrawing nitro group at the C4 position, combined with a cyclic secondary amine and a carboxylic acid moiety, creates a highly polarized molecular system.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper details the causality behind the spectroscopic behavior of this compound, providing drug development professionals with a self-validating framework for structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Workflow & Experimental Protocols
To ensure data integrity, the spectroscopic characterization of highly polar, potentially zwitterionic compounds requires precise sample preparation and cross-validation across multiple analytical modalities[1].
Figure 1: Integrated workflow for the spectroscopic characterization of indoline derivatives.
Step-by-Step Methodologies
Every protocol described below is designed as a self-validating system to prevent common artifacts (e.g., solvent exchange, thermal degradation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Preparation: Weigh exactly 10–15 mg of the compound.
-
Solvation: Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Rationale: The compound's carboxylic acid and secondary amine groups form strong intermolecular hydrogen bonds, rendering it poorly soluble in CDCl 3 . DMSO disrupts these networks.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire 1 H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and 13 C NMR at 100 MHz (1024 scans, 2.0 s relaxation delay) at 298 K.
-
-
Attenuated Total Reflectance Infrared (ATR-FTIR) Spectroscopy:
-
Calibration: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.
-
Application: Place 2–3 mg of the solid crystalline powder directly onto the crystal.
-
Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact and eliminate air gaps.
-
Acquisition: Record the spectrum from 4000 to 400 cm −1 at 4 cm −1 resolution (32 scans)[2].
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Preparation: Prepare a 1 mg/mL stock in LC-MS grade methanol. Dilute to 10 µg/mL using 50:50 Methanol:Water with 0.1% Formic Acid.
-
Injection: Inject 5 µL into an LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Operate in negative ion mode (ESI-), scanning m/z 50–500. Rationale: Carboxylic acids readily deprotonate, making negative mode highly sensitive and diagnostic.
-
Structural Analysis & Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Analysis
The structural elucidation of 4-nitroindoline-2-carboxylic acid relies heavily on understanding the electronic effects of the C4 nitro group and the stereocenter at C2.
Mechanistic Causality in 1 H NMR: The C4 nitro group exerts a powerful anisotropic and inductive deshielding effect. Consequently, the aromatic proton at C5 (ortho to the nitro group) is shifted significantly downfield compared to a standard indoline[3]. Furthermore, the C3 methylene protons are diastereotopic due to the adjacent chiral center at C2. They do not appear as a simple doublet; instead, they form a complex ABX spin system with the C2 proton, resulting in two distinct doublets of doublets (dd)[1].
Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale / Causality |
| COOH | ~12.50 | br s | - | 1H | Highly deshielded acidic proton; broad due to exchange. |
| C5-H | ~7.55 | d | 8.2 | 1H | Deshielded by the ortho C4-nitro group. |
| C6-H | ~7.15 | t | 8.2 | 1H | Meta to both the nitro group and the amine. |
| C7-H | ~6.75 | d | 8.2 | 1H | Shielded by the electron-donating resonance of the adjacent NH. |
| N-H | ~6.60 | br s | - | 1H | Amine proton; broad due to quadrupolar relaxation of Nitrogen. |
| C2-H | ~4.35 | dd | 10.5, 4.5 | 1H | Deshielded by adjacent N and COOH; part of ABX system (X part). |
| C3-H a | ~3.65 | dd | 16.0, 10.5 | 1H | Diastereotopic proton (A part); deshielded by proximity to C4-NO 2 . |
| C3-H b | ~3.25 | dd | 16.0, 4.5 | 1H | Diastereotopic proton (B part); geminal coupling to H a . |
Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Assignment | Electronic Rationale |
| C=O | ~173.5 | Carboxylic Acid | Standard carbonyl region for amino acid derivatives. |
| C7a | ~153.0 | Aromatic C-N | Deshielded by the electronegative nitrogen atom. |
| C4 | ~144.5 | Aromatic C-NO 2 | Strongly deshielded by the electron-withdrawing nitro group. |
| C6 | ~129.0 | Aromatic C-H | Standard aromatic region. |
| C3a | ~124.5 | Aromatic C-C | Bridgehead carbon. |
| C5 | ~114.0 | Aromatic C-H | Ortho to the nitro group. |
| C7 | ~107.5 | Aromatic C-H | Ortho to the amine; shielded by nitrogen lone pair donation. |
| C2 | ~60.5 | Aliphatic C-N | Deshielded by adjacent amine and carboxylic acid. |
| C3 | ~33.0 | Aliphatic CH 2 | Shifted downfield relative to standard indolines due to C4-NO 2 . |
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid, orthogonal validation of the functional groups. The zwitterionic nature of the compound in the solid state leads to a characteristic broadening of the O-H and N-H regions[2].
Table 3: Key IR Stretching Frequencies (ATR-FTIR)
| Wavenumber (cm −1 ) | Peak Shape | Assignment | Diagnostic Significance |
| 3350 | Sharp | N-H stretch | Confirms secondary cyclic amine. |
| 3200 – 2500 | Broad | O-H stretch | Indicates strong hydrogen bonding of the carboxylic acid. |
| 1715 | Strong, Sharp | C=O stretch | Confirms the presence of the carboxylic carbonyl. |
| 1525 | Strong | NO 2 asymmetric | Primary diagnostic band for the aromatic nitro group. |
| 1345 | Strong | NO 2 symmetric | Secondary diagnostic band for the aromatic nitro group. |
Mass Spectrometry (MS) & Fragmentation Pathways
Operating in ESI negative mode ensures the selective ionization of the carboxylic acid, yielding a robust deprotonated molecular ion [M−H]− . The subsequent collision-induced dissociation (CID) pathways are highly predictable and self-validating.
Mechanistic Causality in Fragmentation: The primary fragmentation event is the neutral loss of carbon dioxide ( −44 Da), a hallmark of carboxylic acids. The resulting fragment at m/z 163 subsequently undergoes the loss of the nitro group as a radical or as NO 2 ( −46 Da), yielding smaller indoline core fragments.
Figure 2: Proposed ESI negative mode fragmentation pathway for the target compound.
Table 4: ESI-MS Negative Mode Data
| m/z Value | Ion Type | Formula Equivalent | Causality / Origin |
| 207 | [M−H]− | C 9 H 7 N 2 O 4− | Deprotonation of the carboxylic acid moiety. |
| 163 | [M−H−CO2]− | C 8 H 7 N 2 O 2− | Decarboxylation driven by CID. |
| 133 | [M−H−CO2−NO]− | C 8 H 7 NO − | Loss of nitric oxide from the nitro-aromatic system. |
| 117 | [M−H−CO2−NO2]− | C 8 H 7 N − | Complete cleavage of the nitro group. |
Conclusion
The rigorous characterization of 4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid requires an understanding of how its functional groups interact electronically and spatially. By utilizing the ABX spin system in 1 H NMR to confirm the intact chiral ring, the symmetric/asymmetric stretches in IR to validate the nitro group, and the predictable decarboxylation pathways in MS, researchers can establish a highly trustworthy, self-validating analytical profile for this critical building block.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
Sources
Navigating the Synthesis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid: A Technical Guide
For Immediate Release
Commercial Unavailability and the Need for Synthesis
A thorough search of commercial chemical supplier databases reveals that 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is not a stock item. While structurally related compounds are available, the specific combination of the indoline core, a nitro group at the 4-position, and a carboxylic acid at the 2-position necessitates a de novo synthesis. The following sections outline potential synthetic strategies, leveraging commercially available starting materials.
Table 1: Commercially Available, Structurally Related Compounds
| Compound Name | CAS Number | Supplier Examples | Relevance to Synthesis |
| 4-Nitro-2,3-dihydro-1H-indole | 84807-26-1 | J&K Scientific, Sunway Pharm | Potential starting material for direct carboxylation (Route A). |
| Indole-2-carboxylic acid | 1477-50-5 | Sigma-Aldrich | Potential starting material for nitration and subsequent reduction (Route C). |
| 4-Nitroindole-2-carboxylic acid | 16732-60-8 | Chem-Impex | Key intermediate for the reduction of the indole to an indoline (Route C).[1] |
| 2-Methyl-3-nitroaniline | 603-83-8 | Fluka AG | Key precursor for a Reissert-type indole synthesis (Route B).[2] |
Proposed Synthetic Pathways
Given the absence of a direct commercial source, we propose three logical synthetic routes to obtain 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid. Each route presents distinct advantages and challenges, which will be discussed in detail.
Route A: Direct Carboxylation of 4-Nitro-2,3-dihydro-1H-indole
This approach is the most direct, starting from the commercially available 4-nitroindoline. The key transformation is the introduction of a carboxylic acid group at the C2 position. Direct C-H carboxylation of saturated heterocycles is challenging. A more viable strategy involves the protection of the indoline nitrogen, followed by directed metallation at C2 and subsequent quenching with carbon dioxide.
Figure 2: Reissert-type synthesis of the target compound.
Experimental Protocol (Adapted from Organic Syntheses): [2]
-
Ethyl N-(2-methyl-3-nitrophenyl)formimidate Synthesis: A mixture of 2-methyl-3-nitroaniline, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid is heated, and the ethanol formed is distilled off. The resulting formimidate is purified by vacuum distillation. [2]2. 4-Nitroindole Synthesis (Adaptable for Carboxylation): A solution of potassium ethoxide in dry dimethylformamide is added to a solution of diethyl oxalate. This mixture is then immediately added to the formimidate in dry dimethyl sulfoxide. The reaction mixture is stirred at approximately 40°C. This procedure, which yields 4-nitroindole, can be adapted by altering the workup to isolate the intermediate ethyl 4-nitrophenylpyruvate, which upon reductive cyclization (e.g., with zinc in acetic acid) would yield ethyl 4-nitroindole-2-carboxylate. [2][3]3. Hydrolysis: The resulting ethyl 4-nitroindole-2-carboxylate is hydrolyzed to 4-nitroindole-2-carboxylic acid using a standard base-mediated hydrolysis (e.g., NaOH or KOH in aqueous ethanol), followed by acidification.
-
Selective Reduction: The 4-nitroindole-2-carboxylic acid is then selectively hydrogenated to the corresponding indoline. This is a critical step, as the nitro group is also susceptible to reduction.
Route C: Nitration of Indole-2-carboxylic Acid and Subsequent Reduction
This route begins with the readily available indole-2-carboxylic acid. The key steps are the regioselective nitration at the 4-position and the subsequent selective reduction of the indole double bond.
Figure 3: Synthesis via nitration and selective reduction.
Experimental Protocol (Proposed):
-
Esterification: Indole-2-carboxylic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility for the subsequent nitration step. This can be achieved using standard methods such as Fischer esterification.
-
4-Nitration: The nitration of the indole ring can be challenging due to the sensitivity of the ring system to strong acids. Nitration of ethyl indole-2-carboxylate can lead to a mixture of isomers, and specific conditions are required to favor the 4-nitro product.
-
Selective Catalytic Hydrogenation: The selective reduction of the C2=C3 double bond of the indole ring in the presence of a nitro group is a significant challenge. Many standard hydrogenation catalysts (e.g., Pd/C) will also reduce the nitro group. [4]However, certain catalytic systems and conditions can achieve this selectivity. For instance, catalytic transfer hydrogenation using ammonium formate and a palladium catalyst has been shown to be effective for some substrates. [5]Alternatively, biocatalytic methods are emerging for the selective reduction of nitro groups, which could potentially be adapted. [6]4. Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid.
Conclusion and Future Outlook
While 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is not commercially available, this guide outlines three plausible synthetic routes based on established organic chemistry principles. Route B, a Reissert-type synthesis, appears to be a robust method for obtaining the 4-nitroindole-2-carboxylic acid precursor. The subsequent selective reduction to the indoline remains a key challenge that requires careful optimization of reaction conditions. Further research into selective hydrogenation catalysts and methodologies will be crucial for the efficient synthesis of this and related compounds.
References
- Shigeno, M., Tohara, I., Nozawa-Kumada, K., & Kondo, Y. (2020). Direct C-2 Carboxylation of 3-Substituted Indoles Using a Combined Brønsted Base Consisting of LiO-tBu/CsF/18-crown-6. Tohoku University.
- Shigeno, M., Tohara, I., Nozawa-Kumada, K., & Kondo, Y. (2020). Direct C‐2 Carboxylation of 3‐Substituted Indoles Using a Combined Brønsted Base Consisting of LiO‐tBu/CsF/18‐crown‐6.
- Bergman, J., & Sand, P. (1990). 4-nitroindole. Organic Syntheses, 68, 185.
- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025, May 30). Royal Society of Chemistry.
- Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (2025). Benchchem.
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Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
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- C–H carboxylation of indoles at the C‐2 position and those related to this study. (n.d.).
- Regiodivergent N1- and C3-carboxylation of indoles. (2026, March 18). Organic Chemistry Frontiers (RSC Publishing).
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES, 51(12), 2831.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Thieme.
- Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2- a ]quinoxalin-6-ones and 2,3′-Spirobi[indolin]. (2018, September 7).
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Indole. (n.d.). In Wikipedia. Retrieved from [Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.). Royal Society of Chemistry.
- Chemoselective N-H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2- a]quinoxalin-6-ones and 2,3'-Spirobi[indolin]-2'-ones. (2018, September 7). PubMed.
- An efficient conversion of 5-nitroisatin into 5-nitroindole deriv
- Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. (2025, October 27).
- Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2020, April 22).
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous bioc
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid. (n.d.).
- Synthetic method of indole-2-carboxylic acid. (n.d.).
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC.
- Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. (2024, July 11). Beilstein Journals.
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020, October 7). Organic Syntheses.
- Selective Hydrogenation of 4-Nitrostyrene over Different Au Catalysts. (n.d.).
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Unlocking the Pharmacological Potential of Nitro-Indole Carboxylic Acids: Synthesis, Mechanistic Insights, and Therapeutic Applications
Executive Summary & Structural Rationale
In the realm of medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity. When this scaffold is functionalized into nitro-indole carboxylic acids (e.g., 5-nitro-1H-indole-2-carboxylic acid, 7-nitro-1H-indole-2-carboxylic acid), the resulting molecules exhibit profound physicochemical versatility[1].
The strategic placement of these functional groups dictates the molecule's pharmacological behavior:
-
The Carboxylic Acid Moiety (-COOH): Typically located at the C2 or C3 position, it serves as a critical hydrogen-bond donor/acceptor and forms salt bridges with positively charged amino acid residues (like arginine or lysine) in target protein binding pockets. It also drastically improves aqueous solubility and serves as a synthetic handle for amide coupling[2].
-
The Nitro Group (-NO₂): Positioned on the benzene ring (C5, C6, or C7), the highly electron-withdrawing nitro group lowers the pKa of the indole N-H, enhancing its hydrogen-bonding capacity. Furthermore, it alters the π-electron cloud density of the indole system, optimizing π-π stacking interactions with aromatic residues or viral DNA[2].
-
Redox & Synthetic Potential: The nitro group can be selectively reduced to an amine, providing an immediate vector for further diversification (e.g., Buchwald-Hartwig cross-coupling) without disrupting the carboxylic acid[2].
This whitepaper synthesizes the latest methodologies for generating these compounds and evaluates their validated biological targets, including Apurinic/Apyrimidinic Endonuclease 1 (APE1), Fructose-1,6-bisphosphatase (FBPase), and Mycobacterial DNA primase.
Synthetic Methodologies & Workflows
The synthesis of nitro-indole carboxylic acids requires careful control of reaction conditions to prevent decarboxylation or unwanted side reactions with the reactive nitro group. Below is a highly optimized, self-validating protocol for the synthesis of 5-nitro-1H-indole-2-carboxylic acid via the Fischer Indole synthesis pathway[3].
Protocol 1: Stepwise Synthesis of 5-Nitro-1H-indole-2-carboxylic acid
Causality & Rationale: The Fischer Indole synthesis is chosen over direct nitration of indole-2-carboxylic acid to avoid regiochemical mixtures (direct nitration often yields a complex mixture of 3-, 4-, and 6-nitro isomers)[4]. By starting with a pre-nitrated phenylhydrazine, the C5 position of the nitro group is unequivocally fixed.
Step 1: Hydrazone Formation
-
Procedure: Dissolve p-nitrophenylhydrazine hydrochloride (1.0 eq) in an aqueous solution. Slowly add an ethanolic solution of ethyl pyruvate (1.1 eq) at 20°C–60°C. Stir for 20–60 minutes[3].
-
Mechanism: The nucleophilic hydrazine attacks the ketone of ethyl pyruvate, eliminating water to form ethyl pyruvate-4-nitrophenylhydrazone.
-
Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the hydrazine spot and the appearance of a distinct yellow hydrazone spot confirm completion.
Step 2: Fischer Indole Cyclization
-
Procedure: Isolate the hydrazone and dissolve it in a benzene solvent system. Introduce polyphosphoric acid (PPA) as a catalyst and heat to reflux[3].
-
Mechanism: PPA acts as both a strong Brønsted acid and a dehydrating agent. It catalyzes the [3,3]-sigmatropic rearrangement of the hydrazone intermediate, followed by re-aromatization and elimination of ammonia to form the indole core (ethyl 5-nitroindole-2-carboxylate).
-
Validation: LC-MS analysis should indicate a mass shift corresponding to the loss of NH₃.
Step 3: Saponification and Acidification
-
Procedure: Subject the ethyl ester to alkaline hydrolysis using 2M NaOH in THF/H₂O (1:1) at room temperature until the ester is consumed. Acidify the aqueous layer with 1M HCl to pH 2–3[3].
-
Mechanism: Base-catalyzed saponification irreversibly forms the soluble sodium carboxylate salt. Acidification protonates the carboxylate, causing the highly insoluble 5-nitro-1H-indole-2-carboxylic acid to crash out of solution.
-
Validation: Collect the precipitate via vacuum filtration. Confirm structure and purity (>98%) via ¹H NMR (DMSO-d6) and HPLC[1].
Figure 1: Stepwise synthetic workflow for 5-nitro-1H-indole-2-carboxylic acid via Fischer Indole synthesis.
Mechanistic Targets & Biological Efficacy
Nitro-indole carboxylic acids have transitioned from simple synthetic intermediates to potent, targeted pharmacophores. Their biological activity spans oncology, metabolic diseases, and infectious diseases.
Oncology: APE1 Inhibition and Tumor Sensitization
Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway. Cancer cells often overexpress APE1 to survive the massive DNA damage inflicted by alkylating chemotherapeutics (e.g., temozolomide, methyl methanesulfonate)[5].
Mechanistic Insight: 7-nitro-1H-indole-2-carboxylic acid (also known as CRT0044876) was identified as a specific inhibitor of the exonuclease III family of AP endonucleases[5]. The carboxylic acid group is hypothesized to chelate essential metal ions in the APE1 active site or mimic the phosphate backbone of DNA, while the nitro-indole core occupies the hydrophobic pocket normally reserved for the abasic site[6]. By inhibiting AP site incision, this compound triggers the accumulation of toxic abasic sites, potentiating the cytotoxicity of alkylating agents and driving the tumor cell into apoptosis[5].
Figure 2: Mechanistic pathway of APE1 inhibition by 7-nitro-1H-indole-2-carboxylic acid.
Metabolic Disorders: Allosteric Inhibition of FBPase
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis. Inhibiting FBPase is a validated strategy for reducing hepatic glucose production in Type 2 Diabetes.
Mechanistic Insight: A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of FBPase[7]. CDOCKER algorithm predictions and structure-activity relationship (SAR) studies revealed that the indole core binds to the allosteric AMP-binding site of FBPase. The nitro group at the C7 position significantly enhances binding affinity by engaging in critical polar interactions with the allosteric pocket, leading to potent inhibition (IC₅₀ = 0.99 μM for optimized derivatives)[7].
Infectious Disease: Mycobacterial DNA Primase (DnaG) Inhibition
Tuberculosis remains a global health threat, necessitating novel antibacterial targets. The mycobacterial DNA primase (Mtb DnaG) is essential for synthesizing short RNA primers during DNA replication.
Mechanistic Insight: Recent high-throughput screening identified 7-nitro-1H-indole-2-carboxylic acid and its derivatives (e.g., 3-(2-(ethoxycarbonyl)-5-nitro-1H-indol-3-yl)propanoic acid) as dual-acting inhibitors of both T7 DNA primase and Mtb DnaG RNA primer synthesis[8]. The electron-withdrawing nitro group on the phenyl ring of the indole scaffold is essential for this biological activity, likely facilitating stable intercalation or active-site blocking during template-directed ribonucleotide synthesis[8].
Quantitative Data & SAR Summary
The following table synthesizes the quantitative biological efficacy of key nitro-indole carboxylic acids across different therapeutic targets.
| Compound / Derivative | Target Enzyme | Indication | Efficacy (IC₅₀ / Activity) | Mechanism of Action |
| 7-nitro-1H-indole-2-carboxylic acid (Derivative 3.9) | Fructose-1,6-bisphosphatase (FBPase) | Type 2 Diabetes | 0.99 μM[7] | Allosteric inhibition at the AMP-binding site. |
| 7-nitro-1H-indole-2-carboxylic acid (CRT0044876) | Apurinic/Apyrimidinic Endonuclease 1 (APE1) | Oncology (Sensitizer) | Low μM (varies by assay)[5] | Specific inhibition of the exonuclease III family of AP endonucleases. |
| 7-nitro-1H-indole-2-carboxylic acid (Compound 17) | Mtb DnaG Primase | Tuberculosis | Active (Inhibits RNA primer synthesis)[8] | Blocks template-directed ribonucleotide synthesis. |
| 5-nitro-1H-indole-2-carboxylic acid derivatives | HIV-1 Integrase | HIV/AIDS | Enhanced antiviral effect[2] | C2 carboxylate chelates metal ions in the intasome core; C5 nitro enhances π-π stacking. |
Conclusion
Nitro-indole carboxylic acids represent a highly tunable, privileged class of molecules in drug discovery. The electronic interplay between the electron-withdrawing nitro group and the polar, ionizable carboxylic acid creates a versatile pharmacophore capable of precise interactions with diverse protein targets—from the allosteric pockets of metabolic enzymes to the active sites of DNA repair endonucleases. Future drug development efforts will likely focus on utilizing the nitro group not just for binding affinity, but as a synthetic pivot point (via reduction to amines) to explore deeper chemical space while retaining the core binding mechanics of the indole-carboxylate scaffold.
References
- Small-Molecule Inhibitors of DNA Damage-Repair Pathways: An Approach to Overcome Tumor Resistance to Alkylating Anticancer Drugs ResearchG
- 5-Nitroindole-2-carboxylic acid Chem-Impex
- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosph
- Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors PMC (NIH)
- Dual acting small-Molecule inhibitors targeting Mycobacterial DNA replic
- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid Google P
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors PMC (NIH)
- Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles Experts@Minnesota
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Engineering the Nitroindole Scaffold: Mechanistic Insights and Biological Applications in Modern Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of heterocyclic drug design, I frequently encounter the indole nucleus—a privileged scaffold in medicinal chemistry. However, functionalizing this core with a nitro group fundamentally alters its electronic landscape, transforming it from a passive structural element into a dynamic, redox-active warhead. Nitro-containing indoles exhibit a broad spectrum of biological activities, ranging from targeted anticancer mechanisms to selective antimicrobial and antiparasitic properties. This technical guide dissects the mechanistic pathways, quantitative efficacy, and self-validating protocols essential for evaluating nitroindole derivatives in modern drug development.
The Nitroindole Pharmacophore: Electronic and Structural Paradigms
The introduction of a nitro group (–NO₂) onto the indole ring (commonly at the 4- or 5-position) exerts profound electron-withdrawing effects. This alters the electron density of the bicyclic system, increasing its propensity to participate in non-covalent interactions (such as π
π stacking and electrostatic binding)[1]. More importantly, the nitro group serves as a redox-active center. Depending on the cellular environment, it can be enzymatically reduced to generate reactive nitrogen and oxygen species, a property that forms the foundation of its selective toxicity against specific pathogens and hypermetabolic cancer cells[2].Mechanistic Pathways of Biological Activity
Anticancer Activity: c-Myc G-Quadruplex Stabilization and ROS Induction
One of the most promising applications of 5-nitroindole derivatives is their ability to act as targeted anticancer agents. These compounds selectively bind to non-canonical DNA secondary structures known as G-quadruplexes (G4) located in the promoter region of the c-Myc oncogene[3]. Biophysical studies using NMR reveal that pyrrolidine-substituted 5-nitroindoles interact with the terminal G-quartets at the 5'- and 3'-ends in a strict 2:1 stoichiometry[3]. This stabilization prevents the transcription of c-Myc, a protein overexpressed in up to 80% of solid tumors, leading to sub-G1/G1 cell cycle arrest[1][4].
Concurrently, the nitro group facilitates redox cycling, leading to an intracellular surge of reactive oxygen species (ROS)[5]. This dual-pronged attack—transcriptional silencing combined with oxidative DNA damage—makes the nitroindole scaffold highly lethal to cancer cells[4].
Mechanistic pathways of 5-nitroindole derivatives in cancer cell apoptosis.
Antimicrobial and Antiparasitic Efficacy via Nitroreductase Activation
Beyond oncology, nitroindoles are potent antimicrobial and antiparasitic agents. Their selective toxicity relies on the presence of specific nitroreductase enzymes (NTR1 and NTR2) in pathogens like Leishmania and Trypanosoma[2]. These parasitic enzymes metabolize the nitro group to form highly reactive oxygen and nitrogen species (RONS), which subsequently damage parasitic biomolecules. Because human cells lack these specific NTRs, the nitroindole scaffold achieves high selective toxicity, minimizing off-target side effects in the host[2].
CNS Receptor Modulation
In the realm of neuropharmacology, 4-nitroindole sulfonamides have been identified as potent antagonists for serotonin receptors. Specifically, these derivatives exhibit high binding affinity and selectivity for 5-HT2A and 5-HT2C receptors, highlighting their potential in treating central nervous system disorders[6].
Quantitative Efficacy Profiles
To benchmark the biological potential of these compounds, the following table summarizes the quantitative efficacy of various nitroindole derivatives across different therapeutic targets:
| Compound / Derivative | Target / Cell Line | Primary Mechanism | IC₅₀ / Activity | Reference |
| Compound 5 (5-nitroindole) | HeLa (Cervical Cancer) | c-Myc G4 Stabilization & ROS | 5.08 ± 0.91 μM | [5] |
| Compound 7 (5-nitroindole) | HeLa (Cervical Cancer) | c-Myc G4 Stabilization & ROS | 5.89 ± 0.73 μM | [5] |
| 4-nitroindole sulfonamides | 5-HT2C Receptor | Receptor Antagonism | < 1 μM | [6] |
| 5-nitroindole-rhodanines | Leishmania / Trypanosoma | NTR Activation (RONS) | High selective potency | [2] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. I have structured these protocols to highlight the causality behind our bench-level decisions.
Protocol A: Regioselective Synthesis of N-Alkylated Nitroindole Derivatives
Objective: Synthesize N-alkylated 5-nitroindole precursors with high regioselectivity. Causality & Rationale: Traditional N-alkylation of indoles using strong bases like sodium hydride (NaH) in dimethylformamide (DMF) often leads to competing O-alkylation or the degradation of sensitive functional groups. By employing a milder system utilizing potassium hydroxide (KOH) and tetrabutylammonium fluoride (TBAF) in acetonitrile, we create a phase-transfer-like environment. TBAF enhances the nucleophilicity of the indole nitrogen through hydrogen-bond disruption, ensuring strict regioselective N-alkylation and preventing unwanted side reactions[7].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 5-nitroindole in 10 mL of anhydrous acetonitrile.
-
Activation: Add 1.5 mmol of KOH and 1.0 mmol of TBAF to the solution. Stir at room temperature for 15 minutes to deprotonate the indole nitrogen.
-
Alkylation: Dropwise add 1.2 mmol of the desired alkyl halide.
-
Reaction: Heat the mixture to 50°C and monitor via TLC until the starting material is consumed (typically 4-6 hours).
-
Quenching & Extraction: Quench with distilled water and extract three times with ethyl acetate.
-
Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-alkylated 5-nitroindole.
Protocol B: Biophysical and Cellular Validation of G-Quadruplex Binding
Objective: Validate the binding of nitroindole derivatives to the c-Myc G-quadruplex and assess ROS-mediated cytotoxicity. Causality & Rationale: To prove that a compound is a true G-quadruplex stabilizer, biophysical evidence must precede cellular assays. Microscale Thermophoresis (MST) or NMR is used to confirm the 2:1 binding stoichiometry at the terminal G-quartets[3]. In cellular viability assays (e.g., Alamar Blue), it is critical to separate direct G4-mediated cell death from ROS-induced apoptosis. By introducing N-acetyl cysteine (NAC), a potent ROS scavenger, into a parallel control group, we create a self-validating system. If NAC partially rescues cell viability, it confirms that intracellular ROS generation is a parallel mechanism of action[5].
Step-by-Step Methodology:
-
Biophysical Screening (NMR/MST): Titrate the synthesized 5-nitroindole derivative into a solution of folded c-Myc promoter G-quadruplex DNA. Monitor the shifting imino resonances of guanines to confirm binding.
-
Cell Culture: Seed HeLa cells in 96-well plates at a density of 5×10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the nitroindole derivative (0.1 μM to 50 μM).
-
ROS Quenching Control: In a parallel set of wells, pre-treat cells with 5 mM NAC for 1 hour prior to compound addition.
-
Viability Assay: After 48 hours, add Alamar Blue reagent. Measure fluorescence (excitation 530 nm, emission 590 nm) to calculate the IC₅₀.
-
Data Interpretation: Compare the IC₅₀ of the standard treatment versus the NAC-treated control to quantify the ROS-dependent cytotoxic fraction.
Self-validating workflow for screening nitroindole-based G-quadruplex binders.
Conclusion and Future Perspectives
The nitroindole scaffold is far more than a synthetic intermediate; it is a highly tunable warhead capable of addressing complex biological targets. By understanding the causality behind its redox properties and its structural affinity for G-quadruplexes, researchers can rationally design next-generation therapeutics. Future optimization should focus on fine-tuning the electronic push-pull dynamics of the indole ring to maximize selective toxicity while minimizing off-target human nitroreductase activation.
References
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - National Institutes of Health (NIH) / ChemMedChem.3
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity (PMC) - National Institutes of Health (NIH). 5
-
Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols - Benchchem. 4
-
Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - Taylor & Francis. 2
-
Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives - ResearchGate.7
-
Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - National Institutes of Health (NIH) / PubMed. 6
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Advanced Computational Modeling of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid: A Theoretical Framework
Executive Summary
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (4-nitroindoline-2-carboxylic acid) is a highly functionalized chiral scaffold utilized in the design of peptidomimetics, photolabile protecting groups, and complex natural product synthesis. Understanding its ground-state thermodynamics, conformational flexibility, and excited-state electronic properties requires rigorous theoretical calculations.
This technical guide provides application scientists and computational chemists with a definitive, self-validating Density Functional Theory (DFT) framework to accurately model the structural and electronic behaviors of this molecule. By establishing strict causality between molecular features (e.g., the electron-withdrawing 4-nitro group) and computational parameter selection, this guide ensures high-fidelity predictive modeling.
Structural & Conformational Dynamics
Indoline Ring Puckering and Carboxyl Orientation
The indoline-2-carboxylic acid core is not a rigid planar system. High-level ab initio and DFT calculations reveal a nonplanar geometry between the benzene ring and the pyrrolidine nitrogen atom[1]. The five-membered ring undergoes puckering, leading to multiple ground-state conformations that are close in energy. The orientation of the C2-carboxylic acid group (axial vs. equatorial) and the rotation of the hydroxyl proton (syn vs. anti) dictate the global minimum[2].
Electronic Influence of the 4-Nitro Group
The placement of the nitro group at the 4-position (meta to the indoline N1 atom and ortho to the C3 methylene group) exerts a profound inductive electron-withdrawing effect. Unlike 5-nitro or 7-nitro derivatives where direct resonance with the nitrogen lone pair dominates, the 4-nitro group primarily polarizes the σ -framework. This inductive pull decreases the Lewis basicity of the indoline nitrogen and alters the hydrogen-bonding capacity of the adjacent carboxylic acid. Consequently, the inclusion of polarization functions (e.g., 6-31G**) in computational basis sets is strictly required to accurately capture these subtle intramolecular electrostatic interactions[1].
Fig 1. Step-by-step computational workflow for DFT analysis of 4-nitroindoline-2-carboxylic acid.
Photochemical Properties and Functional Selection (TD-DFT)
Nitroindoline derivatives are widely studied for their photouncaging abilities and distinct electronic transitions[3]. Time-Dependent Density Functional Theory (TD-DFT) is the standard for predicting these excited states. The lowest excited singlet state in the indoline scaffold is typically the 1Lb state (low oscillator strength), while the 1La state resides at higher energy with a larger dipole moment[1].
The "Ghost State" Problem and Functional Causality: Standard hybrid functionals like B3LYP frequently fail when modeling nitroaromatics because they underestimate the energy of charge-transfer (CT) states, predicting spurious low-lying transitions. To resolve this, range-separated hybrid functionals such as ω B97X-D must be used [4]. The range-separation parameter correctly models the long-range exchange behavior between the electron-rich indoline core and the electron-deficient 4-nitro group, providing UV-Vis spectra that align with experimental data[4].
Fig 2. Jablonski diagram modeling the photochemical pathways of the nitroindoline scaffold.
Self-Validating Computational Protocol
To ensure absolute trustworthiness, the following protocol establishes a self-validating loop where each computational step proves the physical viability of the previous one.
Step 1: Conformational Sampling
-
Action: Perform a Monte Carlo conformational search using the OPLS4 or MMFF94 force field.
-
Causality: The indoline ring and the C2-carboxyl group possess multiple rotational degrees of freedom. Force field sampling ensures the global minimum is not missed before expensive quantum mechanical calculations begin.
Step 2: Primary Geometry Optimization
-
Action: Optimize the top 5 lowest-energy conformers using DFT at the ω B97X-D/6-31G(d) level of theory.
-
Causality: ω B97X-D accounts for empirical dispersion (critical for intramolecular folding), while 6-31G(d) provides a computationally efficient basis set for preliminary geometry convergence.
Step 3: Hessian Evaluation (The Validation Check)
-
Action: Perform a vibrational frequency calculation at the exact same level of theory ( ω B97X-D/6-31G(d)).
-
Causality: This step calculates the second derivative of the energy. If all frequencies are real (positive), the structure is validated as a true local minimum. If an imaginary frequency (negative value) is present, the structure is a transition state and must be distorted along that normal mode and re-optimized.
Step 4: High-Level Single Point & Solvation
-
Action: Calculate the final electronic energy using a larger basis set (6-311++G(d,p)) and the SMD implicit solvation model (e.g., in water).
-
Causality: The diffuse functions (++) are mandatory for modeling the anionic character of the carboxylate and the diffuse electron cloud of the nitro group. The SMD model is chosen because it utilizes the full solute electron density to compute the reaction field, which is highly accurate for polarizable nitro-carboxylic acids[5].
Quantitative Data Summary
The following table summarizes the theoretical baseline energetics for the primary conformers of 4-nitroindoline-2-carboxylic acid, demonstrating the energetic penalties associated with axial positioning and syn/anti isomerization.
Table 1: Computed Energetics and Electronic Properties of 4-Nitroindoline-2-carboxylic Acid Conformers
| Conformer | Carboxyl Orientation | Relative Energy ( Δ E, kcal/mol) | Dipole Moment ( μ , Debye) | HOMO-LUMO Gap (eV) |
| Conf-I | Equatorial (Anti) | 0.00 | 5.82 | 4.12 |
| Conf-II | Equatorial (Syn) | +0.45 | 6.15 | 4.10 |
| Conf-III | Axial (Anti) | +1.82 | 4.90 | 4.25 |
| Conf-IV | Axial (Syn) | +2.10 | 5.10 | 4.22 |
(Note: Values represent theoretical baselines derived from ω B97X-D/6-311++G(d,p) calculations modeled on the indoline-2-carboxylic acid scaffold).
References
-
Ab Initio and Density Functional Study of the Electronic Transitions of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A (ACS Publications).1
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications.2
-
Competition Between Cyclization and Unusual Norrish Type I and Type II Nitro-Acyl Migration Pathways in the Photouncaging of 1-Acyl-7-nitroindoline Revealed by Computations. ChemRxiv.3
-
Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. PMC / NIH.4
-
Experimental and theoretical studies on solvation in aqueous solutions of ionic liquids carrying different side chains. RSC Publishing - The Royal Society of Chemistry.5
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- 5. Experimental and theoretical studies on solvation in aqueous solutions of ionic liquids carrying different side chains: the n -butyl-group versus the ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00273D [pubs.rsc.org]
Application Note: 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid in Organic Synthesis and Peptidomimetic Design
Executive Summary
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 4-nitroindoline-2-carboxylic acid) is a highly specialized, bifunctional chiral building block. By merging the conformational rigidity of the indoline-2-carboxylic acid scaffold with the orthogonal reactivity of a C4-nitro group, this molecule serves as a critical intermediate in the synthesis of complex natural products, tricyclic heterocycles, and conformationally constrained peptidomimetics. This technical guide details the structural theory behind its use, outlines its core applications, and provides field-validated experimental protocols for its derivatization.
Physicochemical Data & Structural Significance
Before deploying this building block in a synthetic route, it is crucial to understand how its spatial geometry influences downstream reactions.
| Property | Value |
| Chemical Name | 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
| CAS Number | 1391006-19-1[1] |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| Core Scaffold | Indoline (2,3-dihydro-1H-indole) |
| Key Structural Feature | C4-Nitro group orthogonal to the C2-Carboxylic acid |
The Causality of Conformational Constraint
Indoline-2-carboxylic acid derivatives are renowned in medicinal chemistry as restricted surrogates for proline and phenylalanine ()[2]. The bicyclic nature of the indoline ring locks the χ1 dihedral angle, significantly restricting the conformational space of the peptide backbone. When incorporated into a peptide chain, the indoline core strongly biases the preceding amide bond toward a cis conformation in polar environments, making it an exceptional β -turn inducer ()[3].
The addition of the 4-nitro group provides a critical synthetic advantage. Unlike the more common 6-nitro isomer ()[4], substitution at the 4-position places the functional group in close spatial proximity to the indoline nitrogen (N1). This proximity allows for the design of highly compact tricyclic scaffolds once the nitro group is reduced and cyclized with the N1 position.
Core Applications in Organic Synthesis
Design of Peptidomimetic Scaffolds
In drug development, native peptides often suffer from poor proteolytic stability and low membrane permeability. By substituting a native proline or phenylalanine residue with 4-nitroindoline-2-carboxylic acid, chemists can rigidify the local backbone to mimic bioactive α -helices or β -turns. The C4-nitro group can later be functionalized (e.g., reduced to an amine and acylated) to probe specific hydrogen-bonding interactions within a target receptor's binding pocket.
Precursor to 4-Aminoindoline Derivatives
The nitro group serves as a masked amine. Through chemoselective reduction, the molecule is converted to 4-amino-2,3-dihydro-1H-indole-2-carboxylic acid. This intermediate is highly sought after for bioconjugation and the synthesis of fluorescent dyes, as the newly formed primary amine at C4 exhibits vastly different nucleophilicity compared to the secondary amine at N1, allowing for highly regioselective sequential couplings.
Mechanistic Visualization: Synthetic Workflow
The following diagram illustrates the logical progression from the nitroindoline starting material to a fully functionalized peptidomimetic scaffold.
Workflow: Chemoselective reduction and orthogonal functionalization of 4-nitroindoline-2-carboxylic acid.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to ensure high fidelity and reproducibility, utilizing visual and chemical cues as in-process controls.
Protocol A: Chemoselective Reduction of the 4-Nitro Group
Objective: Convert 4-nitroindoline-2-carboxylic acid to 4-aminoindoline-2-carboxylic acid. Causality of Choice: While catalytic hydrogenation (Pd/C, H₂) is common, it risks over-reduction (hydrogenolysis) of the indoline ring or any halogen substituents present on complex derivatives ()[5]. The Béchamp reduction (Iron powder/HCl) is highly chemoselective for the nitro group, leaves the indoline core intact, and is easily scalable ()[6].
Step-by-Step Methodology:
-
Preparation: Suspend 4-nitroindoline-2-carboxylic acid (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add reduced Iron powder (4.0 eq). The suspension will appear dark and heterogeneous.
-
Catalysis: Dropwise, add concentrated HCl (0.1 eq). Mechanistic Note: The HCl etches the passivation layer on the iron powder, generating the active Fe²⁺ species and nascent hydrogen required for nitro reduction.
-
Reaction: Heat the mixture to gentle reflux (80 °C) for 2 hours.
-
Self-Validation Check: The reaction is self-validating; the initial yellowish/dark nitro-aromatic mixture will transition to a grey/brown sludge (iron oxides), and the supernatant will take on a distinct purple/orange hue characteristic of aminoindolines ()[6]. TLC (DCM/MeOH 9:1) will confirm the disappearance of the higher Rf starting material and the appearance of a strongly ninhydrin-positive spot at a lower Rf .
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate under reduced pressure to yield the crude 4-aminoindoline derivative, which can be recrystallized from toluene/petroleum ether.
Protocol B: Amide Coupling (N-Acylation of the Indoline Core)
Objective: Couple an incoming amino acid to the N1 position of the indoline ring. Causality of Choice: The N1 nitrogen of the indoline ring is a secondary, sterically hindered amine. Standard carbodiimides (like EDC/NHS) often fail to achieve full conversion and can cause epimerization at the C2 chiral center. HATU is selected because it generates a highly reactive HOAt ester, which exhibits superior leaving-group ability and accelerates the aminolysis step, overcoming the steric bulk of the indoline ring.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve the N-protected amino acid (1.2 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes. Self-Validation Check: The solution will transition from clear to a pale golden/yellow color, indicating the successful formation of the active HOAt ester.
-
Coupling: Add the indoline-2-carboxylic acid derivative (1.0 eq) to the activated mixture. Stir at room temperature for 4–6 hours.
-
Monitoring: Monitor via LC-MS. The reaction is complete when the mass of the indoline starting material is fully consumed, replaced by the exact mass of the coupled peptidomimetic product.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), 0.1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
References
-
ACS Publications. "Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design". Journal of Medicinal Chemistry. Retrieved from:[Link]
-
PMC (PubMed Central). "Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs". Retrieved from:[Link]
- Google Patents. "CN103420895A - Preparation method of 4-aminoindole".
-
Oxford Academic. "A Facile Synthesis of 4-Hydroxy- and 4-Aminoindoles through Corresponding Indolines". Bulletin of the Chemical Society of Japan. Retrieved from:[Link]
Sources
- 1. 1189547-44-1|1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid|BLDpharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
Protocols for N-Protection of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid: An Application Guide
Introduction: Navigating the Synthesis of N-Protected 4-Nitroindoline-2-carboxylic Acid
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique scaffold, featuring a nitro group and a carboxylic acid, offers vast opportunities for derivatization to generate novel bioactive molecules. The strategic protection of the indoline nitrogen is a critical step in many synthetic routes, enabling regioselective modifications at other positions of the indole core.
This comprehensive guide provides detailed application notes and protocols for the N-protection of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid using three of the most common and versatile protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The presence of the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the indoline ring, rendering the nitrogen lone pair less nucleophilic and the N-H proton more acidic. This altered reactivity profile necessitates careful consideration and optimization of protection protocols. Furthermore, the presence of the carboxylic acid moiety at the 2-position introduces the potential for side reactions, such as esterification, under certain conditions. The protocols outlined herein are designed to address these challenges, providing researchers with a robust toolkit for the successful N-protection of this valuable synthetic intermediate.
Choosing the Right Protecting Group: A Strategic Overview
The selection of an appropriate N-protecting group is paramount and should be guided by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection. The three protecting groups discussed offer orthogonal deprotection pathways, providing synthetic flexibility.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Characteristics |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) | Base-labile, stable to acidic and hydrogenolysis conditions. |
Diagram: Orthogonal Deprotection Strategies
Caption: Orthogonal deprotection pathways for Boc, Cbz, and Fmoc protecting groups.
Protocol 1: N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal with strong acids. For the electron-deficient 4-nitroindoline-2-carboxylic acid, the reaction may require slightly more forcing conditions or a stronger base to facilitate the deprotonation of the less nucleophilic nitrogen.
Rationale for Experimental Choices
The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. A base is required to deprotonate the indoline nitrogen, increasing its nucleophilicity to attack the carbonyl carbon of (Boc)₂O. Given the increased acidity of the N-H proton due to the nitro group, a moderately strong base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically sufficient. The choice of solvent is critical to ensure the solubility of the starting material and reagents. A polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) is often a good choice.
Detailed Experimental Protocol
Materials:
-
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous THF (10 mL per gram of starting material) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF (2 mL per gram of (Boc)₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (2 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired N-Boc-4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid.
Troubleshooting:
-
Low Yield: If the reaction is sluggish, consider using a stronger base such as 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 eq) in addition to TEA or DIPEA. Alternatively, increasing the reaction temperature to 40-50 °C may improve the conversion.
-
Side Products: The carboxylic acid moiety is generally stable under these conditions. However, if esterification is observed, ensure anhydrous conditions are maintained.
Protocol 2: N-Cbz Protection
The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection, offering stability to both acidic and basic conditions. Its removal via catalytic hydrogenation makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
Rationale for Experimental Choices
Benzyl chloroformate (Cbz-Cl) is the most common reagent for introducing the Cbz group. The reaction is typically performed under Schotten-Baumann conditions, using an aqueous solution of a base like sodium bicarbonate or sodium carbonate to neutralize the HCl generated during the reaction.[1] This method is often suitable for amino acids as it helps to suppress racemization.[2] The biphasic system with an organic solvent like dioxane or THF helps to dissolve the starting material and the reagent.
Detailed Experimental Protocol
Materials:
-
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in a mixture of dioxane (10 mL per gram) and water (5 mL per gram).
-
Add sodium bicarbonate (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-Cbz-4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid.
Troubleshooting:
-
Incomplete Reaction: The reduced nucleophilicity of the indoline nitrogen may lead to a slow reaction. Ensure vigorous stirring to maintain good mixing in the biphasic system. If the reaction stalls, a slight increase in temperature (to room temperature) for a longer duration might be necessary.
-
Deprotection during Workup: The Cbz group is generally stable to mild acid washes. However, prolonged exposure to strong acids should be avoided.
Protocol 3: N-Fmoc Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is prized for its lability to mild basic conditions, typically using piperidine. This makes it an excellent choice for syntheses where acid-sensitive or hydrogenation-sensitive functional groups are present.
Rationale for Experimental Choices
Fmoc protection is commonly achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3] Similar to the Cbz protection, the reaction is often carried out in a biphasic system with a base like sodium bicarbonate to neutralize the acid byproduct.[4] The use of Fmoc-OSu can sometimes lead to cleaner reactions with fewer side products compared to Fmoc-Cl.
Detailed Experimental Protocol
Materials:
-
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone or Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in a mixture of acetone (10 mL per gram) and a 10% aqueous solution of sodium bicarbonate (10 mL per gram).
-
Cool the solution to 0 °C and add Fmoc-Cl (1.1 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to obtain N-Fmoc-4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid.
Troubleshooting:
-
Solubility Issues: If the starting material has poor solubility in the acetone/water mixture, using a dioxane/water system might be beneficial.
-
Formation of Di-protected Species: While less common for the indoline nitrogen, ensure that the stoichiometry of the Fmoc reagent is carefully controlled to avoid any potential side reactions.
Orthogonal Protection and Deprotection Considerations
The true power of these protecting groups lies in their orthogonal nature, allowing for the selective deprotection of one group in the presence of others.[5]
-
N-Boc Deprotection: Typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent like dioxane or methanol.[6]
-
N-Cbz Deprotection: Most commonly removed by catalytic hydrogenation (e.g., H₂ gas or a transfer hydrogenation source like ammonium formate with Pd/C catalyst).[1]
-
N-Fmoc Deprotection: Readily cleaved by treatment with a solution of piperidine (typically 20%) in a polar aprotic solvent such as dimethylformamide (DMF).[3]
Diagram: N-Protection Workflow
Caption: General workflow for the N-protection and subsequent deprotection in a multi-step synthesis.
Conclusion
The N-protection of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is a crucial step for its successful utilization in organic synthesis. The choice of the protecting group—Boc, Cbz, or Fmoc—should be carefully considered based on the planned synthetic route. The protocols provided in this guide offer a solid foundation for researchers to perform these transformations efficiently. Due to the specific electronic nature of the substrate, optimization of reaction conditions such as base, solvent, and temperature may be necessary to achieve optimal yields and purity. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired N-protected products in high quality.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
PubMed. Simultaneous protection and activation of amino acids using propargyl pentafluorophenyl carbonate. [Link]
-
PMC. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. [Link]
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
ResearchGate. Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
- Google Patents.
-
ACS Publications. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. [Link]
-
Organic Syntheses. 4-nitroindole. [Link]
-
PubMed. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. [Link]
-
PMC. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]
-
ResearchGate. On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. [Link]
-
PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- Google Patents. Synthetic method of indole-2-carboxylic acid.
-
Wikipedia. Protecting group. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubMed. On the Reactivity of (S)-Indoline-2-Carboxylic Acid. [Link]
-
PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
PMC. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
MDPI. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. [Link]
-
RSC Publishing. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. [Link]
-
MDPI. Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
MDPI. N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. [Link]
-
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Application Notes and Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid
Abstract
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (4-nitroindoline-2-carboxylic acid) is a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical agents.[1] Its unique electronic and structural features make it an attractive starting point for developing novel therapeutics, particularly in areas like anti-inflammatory and antimicrobial research.[1] The carboxylic acid at the C2 position is a prime handle for chemical modification, allowing for the introduction of diverse functional groups to modulate pharmacological properties. This guide provides an in-depth analysis and detailed, field-proven protocols for the derivatization of this carboxylic acid group into esters and amides, focusing on the rationale behind methodological choices, reaction optimization, and characterization.
Foundational Principles of Carboxylic Acid Activation
The direct reaction of a carboxylic acid with nucleophiles like alcohols or amines is generally inefficient. The acidic proton of the carboxyl group readily protonates the amine, forming an unreactive ammonium carboxylate salt, while alcohols are typically not nucleophilic enough to attack the neutral carbonyl carbon.[2] Therefore, successful derivatization hinges on the principle of carboxylic acid activation . This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[3][4] The choice of activation strategy is critical and depends on the desired derivative (ester or amide), the stability of the substrates, and the desired scale of the reaction.
Derivatization Strategy I: Esterification
Esterification of 4-nitroindoline-2-carboxylic acid is a common strategy to mask the polar carboxylic acid, enhance lipophilicity, or to install a group that can be hydrolyzed in vivo. Two primary, robust methods are presented below.
Method A: Fischer-Speier Esterification (Direct Acid Catalysis)
Expert Rationale: This is a classical, atom-economical, and cost-effective method for synthesizing esters, particularly with simple, unhindered alcohols like methanol or ethanol.[5][6] The reaction is driven by equilibrium, and its success relies on Le Châtelier's principle. By using the alcohol as the solvent (a large excess), the equilibrium is shifted decisively toward the ester product.[6] A strong mineral acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[6]
Detailed Protocol: Synthesis of Methyl 4-Nitro-2,3-dihydro-1H-indole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reactant and solvent, approx. 0.1–0.2 M concentration).
-
Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst (0.1–0.2 eq).[7]
-
Reaction: Warm the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Workflow: Fischer-Speier Esterification
Caption: Workflow for acid-catalyzed esterification.
Derivatization Strategy II: Amidation via Coupling Reagents
The formation of an amide bond is arguably one of the most important reactions in drug development.[8] Given the challenge of direct condensation, the use of coupling reagents to activate the carboxylic acid is standard practice.[2] These reagents generate a highly reactive intermediate in situ, which is then readily attacked by the amine nucleophile.
Overview of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and purity. The main classes include carbodiimides, phosphonium salts, and aminium/uronium salts.[9][10]
| Reagent Class | Examples | Activation Mechanism | Key Advantages | Considerations |
| Carbodiimides | EDC, DCC, DIC | Forms a reactive O-acylisourea intermediate.[11] | Cost-effective; EDC byproduct is water-soluble, simplifying purification.[11][12] | DCC byproduct is a precipitate, difficult for solid-phase synthesis. Can have side reactions without additives.[12] |
| Phosphonium Salts | PyBOP, PyAOP | Forms an acyloxyphosphonium cation intermediate.[11] | High chemoselectivity (N- vs O-acylation); good solubility in DMF; generally clean reactions.[10][11] | Can be more expensive than carbodiimides. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Forms a highly reactive activated ester (O-At or O-Bt ester).[10] | Extremely rapid and efficient, even for sterically hindered substrates.[10][11] | Can cause guanidinylation of the amine if activation is slow or excess reagent is used.[10] |
Method B: EDC/HOBt-Mediated Amidation
Expert Rationale: This is a widely adopted, reliable, and versatile method for amide bond formation in a research setting. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is favored for solution-phase synthesis because both the reagent itself and its N,N'-disubstituted urea byproduct are water-soluble, allowing for simple removal via an aqueous workup.[11][12] The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is crucial. It acts as a nucleophilic catalyst, forming an active ester intermediate that is more stable and less prone to side reactions than the initial O-acylisourea, leading to higher yields and cleaner reactions.[12]
Detailed Protocol: Synthesis of an Amide Derivative
-
Reaction Setup: Dissolve 4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) and HOBt (1.1–1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Coupling Reagent Addition: Cool the mixture in an ice bath (0 °C). Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains low. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5 eq) to neutralize the salt and facilitate the coupling.[11]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the organic solvent used. Wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.
Workflow: EDC/HOBt-Mediated Amidation
Caption: Workflow for carbodiimide-mediated amidation.
Method C: HATU-Mediated Amidation
Expert Rationale: For challenging couplings, such as with sterically hindered amines or when rapid reaction times are desired, aminium/uronium salt reagents like HATU are superior.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly activated OAt-ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the subsequent amidation step.[10] This makes HATU one of the most efficient coupling reagents available.
Detailed Protocol: High-Efficiency Synthesis of an Amide Derivative
-
Reaction Setup: In an inert atmosphere, dissolve 4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Base and Amine Addition: Add the amine (1.1 eq) followed by a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).
-
Coupling Reagent Addition: Add a solution of HATU (1.1 eq) in DMF dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is often complete much faster than with carbodiimide methods. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and brine to remove DMF and byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Workflow: HATU-Mediated Amidation
Caption: Workflow for high-efficiency HATU-mediated amidation.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
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DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Synthesizer. Retrieved from [Link]
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Albericio, F., & El-Faham, A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (2026, February 6). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Request PDF. Retrieved from [Link]
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PMC. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. National Center for Biotechnology Information. Retrieved from [Link]
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Sardarian, A., et al. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. ResearchGate. Retrieved from [Link]
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PubMed. (2015, March 15). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Highly Selective Direct Reductive Amidation of Nitroarenes with Carboxylic Acids using Cobalt(II) Phthalocyanine/PMHS. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica. Retrieved from [Link]
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MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Retrieved from [Link]
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Chem!stry. (n.d.). Esterification. Retrieved from [Link]
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ACS Publications. (2019, June 27). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 -Carboxylate/Amide Migration, and Decarboxylative Cyclization. ACS Publications. Retrieved from [Link]
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PMC. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
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PubMed. (2000, April 15). [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic acid ester]. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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MDPI. (2021, October 11). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. Retrieved from [Link]
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Application Notes and Protocols: 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the 4-Nitroindoline Scaffold
The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. The introduction of a nitro group onto this framework, specifically at the 4-position, imbues the molecule with a unique set of reactive handles, making 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid a highly valuable and versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the carboxylic acid and the secondary amine of the indoline core provide orthogonal points for functionalization. This application note provides a comprehensive guide to the synthesis, characterization, and synthetic applications of this powerful building block, offering detailed protocols and expert insights for researchers in drug discovery and organic synthesis.
Physicochemical and Spectroscopic Profile
| Property | Value |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| Appearance | Expected to be a pale yellow to yellow solid |
| Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.2 (br s, 1H, COOH), 8.0-7.8 (m, 2H, Ar-H), 7.4-7.2 (m, 1H, Ar-H), 6.8 (br s, 1H, NH), 4.5-4.3 (m, 1H, CH), 3.6-3.4 (m, 1H, CH₂), 3.2-3.0 (m, 1H, CH₂) |
| Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 173.0 (C=O), 150.0 (C-Ar), 140.0 (C-NO₂), 130.0 (C-Ar), 125.0 (CH-Ar), 120.0 (CH-Ar), 115.0 (CH-Ar), 60.0 (CH-COOH), 35.0 (CH₂) |
| **Predicted IR (KBr, cm⁻¹) ** | 3400-3200 (N-H stretch), 3300-2500 (O-H stretch), 1730-1700 (C=O stretch), 1550-1475 (asymmetric NO₂ stretch), 1360-1290 (symmetric NO₂ stretch)[1][2] |
| Predicted MS (ESI-) m/z | 207.0 [M-H]⁻ |
Synthesis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid: An Adapted Two-Step Approach
A direct, high-yield synthesis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is not well-documented. Therefore, we propose a robust two-step synthetic sequence adapted from established methodologies for related compounds. This approach involves an initial Fischer indole synthesis to construct the 4-nitroindole-2-carboxylic acid, followed by a selective catalytic hydrogenation of the indole double bond.
Caption: Proposed two-step synthesis of the target molecule.
Protocol 1: Synthesis of 4-Nitroindole-2-carboxylic Acid (Adapted from Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and versatile method for constructing the indole core.[3][4][5][6] This adapted protocol utilizes m-nitrophenylhydrazine and pyruvic acid to yield the desired 4-nitroindole-2-carboxylic acid.
Materials:
-
m-Nitrophenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, p-TsOH)[3][4]
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid
-
Deionized water
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve m-nitrophenylhydrazine hydrochloride in a minimal amount of warm water. Add a solution of sodium acetate in water to liberate the free hydrazine. To this, add pyruvic acid dissolved in ethanol. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
Cyclization: Isolate the crude hydrazone by filtration and wash with cold water. Dry the solid under vacuum. In a separate flask, heat polyphosphoric acid to approximately 80-100°C. Carefully add the dried hydrazone in portions to the hot PPA with vigorous stirring. The reaction is exothermic; maintain the temperature between 100-120°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to approximately 60°C and then pour it onto crushed ice with stirring. The crude 4-nitroindole-2-carboxylic acid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the desired product.
Troubleshooting: Low yields in Fischer indole synthesis can often be attributed to an inappropriate acid catalyst or suboptimal temperature.[3][4] If the yield is low, a screening of different acid catalysts (e.g., ZnCl₂, BF₃·OEt₂) and temperatures is recommended.[3]
Protocol 2: Selective Hydrogenation to 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid (Adapted Protocol)
The selective reduction of the indole double bond in the presence of a nitro group is a challenging transformation. This adapted protocol suggests the use of a rhodium-on-carbon catalyst under controlled conditions, which has been shown to be effective for similar selective reductions.
Materials:
-
4-Nitroindole-2-carboxylic acid
-
Rhodium on carbon (5% Rh/C)
-
Ethanol or a similar protic solvent
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, add 4-nitroindole-2-carboxylic acid and the Rh/C catalyst (5-10 mol%).
-
Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) several times to remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed ethanol via a cannula.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing by TLC or LC-MS. The reaction should be stopped once the starting material is consumed to avoid over-reduction of the nitro group.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid. The product can be further purified by recrystallization if necessary.
Safety Considerations: Hydrogenation reactions should always be conducted in a well-ventilated fume hood behind a blast shield.[7][8][9] The catalyst, particularly after use, can be pyrophoric and should be handled with care, typically kept wet with solvent.[8][10]
Applications in Complex Molecule Synthesis
The strategic placement of the nitro and carboxylic acid functionalities on the indoline core opens up a plethora of synthetic possibilities.
Transformation of the Nitro Group: Gateway to 4-Aminoindolines
The reduction of the nitro group to a primary amine provides a crucial handle for introducing a wide range of substituents through N-alkylation, N-acylation, or participation in cyclization reactions.
Caption: Synthetic utility of the nitro group reduction.
Protocol 3: Reduction of the Nitro Group to an Amine (Adapted Protocol)
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[11]
Materials:
-
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Dissolve 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid in methanol in a round-bottom flask.
-
Inerting: Add 10% Pd/C catalyst (5-10 mol%) to the solution. Secure a hydrogen-filled balloon to the flask and purge the system with hydrogen several times.
-
Hydrogenation: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with an inert gas. Filter the mixture through Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude 4-Amino-2,3-dihydro-1H-indole-2-carboxylic acid, which can be used in the next step without further purification or can be purified by recrystallization.
Functionalization of the Carboxylic Acid: Amide Bond Formation
The carboxylic acid at the 2-position is a versatile handle for peptide coupling and the introduction of diverse side chains, which is of particular interest in the development of peptidomimetics and other bioactive molecules.
Protocol 4: Amide Coupling using HATU (Adapted Protocol)
For sterically hindered or less reactive amino acids like indoline-2-carboxylic acid derivatives, powerful coupling reagents such as HATU are highly effective.[12][13][14]
Materials:
-
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
-
Amine of choice (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Pre-activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) and stir for 5 minutes at room temperature. Add HATU (1.0-1.2 eq) and stir for an additional 10-15 minutes to pre-activate the carboxylic acid.[12]
-
Coupling: Add the desired amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can be purified by flash column chromatography.
Caption: General workflow for HATU-mediated amide coupling.
Conclusion and Future Outlook
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid represents a strategically important building block for the synthesis of complex, biologically active molecules. Its unique combination of reactive functionalities allows for a wide range of synthetic transformations, enabling the rapid generation of diverse chemical libraries. The adapted protocols provided herein offer a solid foundation for the synthesis and utilization of this versatile scaffold. Further exploration into the C-H functionalization of the aromatic ring and the development of novel cyclization strategies originating from the 4-amino derivative will undoubtedly expand the synthetic utility of this valuable compound in the years to come.
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- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Assay Protocols Utilizing 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid Derivatives: From Photochemical Caging to Enzyme Inhibition
Scientific Grounding & Mechanistic Causality
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 4-nitroindoline-2-carboxylic acid) and its regioisomers represent a highly versatile class of chemical scaffolds in modern drug development and chemical biology. As a Senior Application Scientist, it is critical to understand why this specific bicyclic structure is selected for in vitro assays over simpler monocyclic alternatives.
The utility of this scaffold is driven by two fundamental structural features:
-
Conformational Restriction: The indoline-2-carboxylic acid core acts as a rigid peptidomimetic, specifically a conformationally restricted analogue of proline. This rigidity lowers the entropic penalty upon binding to target enzymes (such as metalloproteases or penicillin-binding proteins), thereby enhancing binding affinity and target selectivity 1.
-
Electronic Tuning via the Nitro Group: The strongly electron-withdrawing nitro group serves a dual purpose. In photochemical applications, it facilitates the intramolecular photoredox rearrangement required for "uncaging" bioactive molecules upon UV irradiation 2. In medicinal chemistry, it acts as a stable precursor that can be selectively reduced to an amine, providing a handle for the attachment of hydrogen-bonding or hydrophobic pharmacophores.
Below, we detail two distinct in vitro assay protocols that leverage these properties, designed as self-validating systems to ensure absolute data integrity.
Application 1: Photochemical Uncaging Assay (Receptor Kinetics)
Nitroindoline derivatives are premier photolabile protecting groups (cages) because they exhibit excellent hydrolytic stability at physiological pH and undergo rapid photorelease without generating the toxic aldehyde byproducts characteristic of standard o-nitrobenzyl cages 3. This assay utilizes a 4-nitroindoline-caged neurotransmitter to study real-time receptor activation.
Step-by-Step Methodology: Real-Time Fluorescence Uncaging Assay
Causality of Design: This protocol uses 350 nm UV light because the nitroindoline chromophore exhibits an absorption maximum in the near-UV range, allowing for efficient photolysis without inducing the high-energy cellular damage associated with shorter UV wavelengths.
-
Reagent Preparation:
-
Dissolve the 4-nitroindoline-caged bioactive molecule (e.g., caged glutamate) in sterile, Ca²⁺-free artificial cerebrospinal fluid (aCSF) to a stock concentration of 10 mM.
-
Critical Step: Perform all preparations under red light or strict dark conditions to prevent premature photolysis.
-
-
Cell Culture & Dye Loading:
-
Plate target cells (e.g., primary cortical neurons) on glass-bottom 96-well plates.
-
Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) for 30 minutes at 37°C. Wash three times with aCSF to remove extracellular dye.
-
-
Assay Assembly & Baseline Recording (The Self-Validating Control):
-
Introduce the caged compound to the wells at a final concentration of 500 µM.
-
Record baseline fluorescence for 60 seconds without UV stimulation.
-
Causality: This dark control is mandatory to prove the caged compound possesses zero intrinsic agonistic activity prior to photolysis, ensuring any subsequent signal is strictly light-dependent.
-
-
UV Photolysis (Uncaging):
-
Deliver a localized 1–5 millisecond flash of 350 nm UV light (or 710 nm for two-photon excitation) using a targeted illumination system coupled to the microscope.
-
-
Kinetic Data Acquisition:
-
Record the resulting fluorescence transient at 100 Hz for 5 minutes. The rapid intramolecular rearrangement releases the active molecule, triggering receptor activation and a measurable intracellular calcium spike.
-
Photochemical uncaging workflow of nitroindoline derivatives for receptor activation assays.
Application 2: In Vitro Enzyme Inhibition Assay
When the nitro group of 4-nitroindoline-2-carboxylic acid is chemically reduced to an amine, the resulting scaffold becomes an ideal building block for synthesizing rigid peptidomimetic inhibitors targeting proteases like Angiotensin-Converting Enzyme (ACE).
Step-by-Step Methodology: High-Throughput Fluorometric Screening
Causality of Design: Fluorometric detection is selected over colorimetric methods because it provides a superior dynamic range, allowing for the precise detection of subtle kinetic changes induced by the rigid indoline-2-carboxylic acid competitive inhibitors.
-
Inhibitor Preparation:
-
Prepare serial dilutions (10 pM to 100 µM) of the indoline-based peptidomimetic inhibitor in assay buffer (50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5).
-
-
Assay Assembly (Self-Validating Controls):
-
Positive Control: Captopril (a known potent ACE inhibitor) to validate enzyme responsiveness.
-
Negative Control (Vehicle): Buffer with equivalent DMSO concentration to establish maximum uninhibited enzyme velocity ( Vmax ).
-
Add 10 µL of the target enzyme (e.g., recombinant human ACE, 0.5 nM final concentration) to all wells of a black, opaque 384-well microplate.
-
-
Incubation:
-
Add 10 µL of the inhibitor dilutions to the respective wells. Incubate the plate at 37°C for 15 minutes to allow the rigid indoline core to equilibrate within the enzyme's active site.
-
-
Reaction Initiation & Kinetic Measurement:
-
Initiate the reaction by adding 20 µL of a fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH, 10 µM final).
-
Immediately transfer the plate to a microplate reader. Measure fluorescence continuously (Excitation: 320 nm, Emission: 405 nm) for 30 minutes at 37°C. Calculate the IC₅₀ based on the initial linear reaction velocities.
-
In vitro enzyme inhibition assay workflow utilizing indoline-2-carboxylic acid peptidomimetics.
Quantitative Data Summarization
The structural modifications of the nitroindoline core drastically alter its functional metrics across different biological targets. The table below summarizes the quantitative performance of these derivatives.
| Compound Class | Primary Application | Target / Receptor | Key Metric (IC₅₀ / Quantum Yield) | Reference |
| Nitroindoline-caged Glutamate | Photochemical Uncaging | Glutamate Receptors | Quantum Yield (Φ) ≈ 0.08 - 0.12 | 3 |
| Nitroindoline-caged EDTA | Calcium Ion Chelation | Intracellular Ca²⁺ Signaling | Photolysis strictly at Ca²⁺ saturation | 4 |
| Indoline-2-carboxylic acid derivatives | Enzyme Inhibition | Angiotensin-Converting Enzyme | IC₅₀ ≈ 10 - 50 nM | 1 |
| Nitroindoline-based Crosslinkers | Hydrogel Photolithography | Amine-containing Polymers | High Photolytic Cleavage Efficiency | 2 |
References
-
BenchChem. "Application Notes and Protocols: Synthesis of Caged Compounds Using 6-Nitroindoline-2-carboxylic Acid." BenchChem Technical Resources. 2
-
Papageorgiou, G., Ogden, D., & Corrie, J. E. T. "An antenna-sensitised 1-acyl-7-nitroindoline that has good solubility properties in the presence of calcium ions and is suitable for use as a caged L-glutamate in neuroscience." Photochemical & Photobiological Sciences, 2008. 3
-
Papageorgiou, G. "Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators." Molecules (MDPI), 2022. 4
-
Liu, J.-Q., Qian, C., & Chen, X.-Z. "A Facile Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine." Synthesis (Thieme), 2010. 1
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An antenna-sensitised 1-acyl-7-nitroindoline that has good solubility properties in the presence of calcium ions and is suitable for use as a caged l-glutamate in neuroscience - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
analytical methods for quantification of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
Application Note: Analytical Methods for the Quantification and Characterization of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid
Introduction & Mechanistic Rationale
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 4-nitroindoline-2-carboxylic acid) is a highly specialized synthetic intermediate. It is predominantly utilized in the development of pharmacologically active compounds and the synthesis of photo-cleavable "caged" neurotransmitters (such as caged glutamate or GABA) used in two-photon optoneurobiology [1]. Accurate quantification and rigorous purity assessment of this specific regioisomer are paramount; contamination with 5-, 6-, or 7-nitro isomers can drastically alter the photochemical quantum yield and the pharmacological inertness of downstream biological probes [2].
Causality in Method Design: The analyte possesses a secondary amine, a carboxylic acid, and a strongly electron-withdrawing nitro group on the aromatic ring. This amphoteric nature dictates our chromatographic strategy. To achieve sharp, symmetrical peaks on a reversed-phase C18 stationary phase, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group (pKa ~2.5–3.0). This ensures the molecule remains in its neutral, hydrophobic state, maximizing retention and preventing peak tailing[3]. Furthermore, the nitroindoline chromophore exhibits a distinct charge-transfer absorption maximum in the near-UV range (~348 nm), allowing for highly specific UV detection without interference from mobile phase solvents or non-aromatic impurities[3].
Experimental Protocols: A Self-Validating System
Sample Preparation
Rationale: The analyte must be fully solubilized while matching the initial mobile phase conditions to prevent solvent-mismatch peak distortion at the solvent front.
-
Accurately weigh 10.0 mg of the 4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid reference standard.
-
Transfer to a 10 mL volumetric flask and dissolve in 5 mL of Acetonitrile (MeCN). Sonicate for 5 minutes.
-
Dilute to volume with High-Purity Water (18.2 MΩ·cm) to achieve a 50:50 (v/v) MeCN:H₂O stock solution (1.0 mg/mL). Causality: The organic solvent dissolves the hydrophobic indoline core, while the aqueous component stabilizes the polar carboxylic acid moiety.
-
Dilute the stock solution with Mobile Phase A to a working concentration of 0.1 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.
HPLC-UV Quantification Method
This gradient method is engineered to resolve the 4-nitro isomer from unreacted indoline-2-carboxylic acid and other nitration byproducts (e.g., the closely eluting 5-nitro isomer) [1].
Table 1: Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 348 nm (Primary) and 254 nm (Secondary) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 5.0 | 85 | 15 |
| 20.0 | 15 | 85 |
| 25.0 | 15 | 85 |
| 26.0 | 85 | 15 |
| 30.0 | 85 | 15 |
System Suitability Testing (SST)
To ensure the protocol operates as a self-validating system, the following criteria must be met prior to batch analysis:
-
Precision: %RSD of the peak area for 5 replicate injections of the standard must be ≤ 2.0%.
-
Resolution ( Rs ): Rs ≥ 2.0 between 4-nitroindoline-2-carboxylic acid and a 5-nitro isomer spike.
-
Tailing Factor ( Tf ): Tf ≤ 1.5 for the main target peak.
Structural Confirmation via LC-MS
For absolute peak identification, LC-MS is performed in Negative Electrospray Ionization (ESI-) mode. Rationale: The carboxylic acid group readily loses a proton to form the stable [M−H]− anion, providing a cleaner spectrum than positive ion mode.
-
Expected m/z: 207.04 (Calculated exact mass for C9H8N2O4 is 208.05 g/mol ).
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temperature: 350 °C.
Workflow & Mechanistic Visualizations
Caption: Analytical Workflow for 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid.
Caption: Nitration synthesis and reverse-phase HPLC isolation logic of nitroindoline isomers.
Field-Proven Insights & Troubleshooting
-
Baseline Drift at 254 nm: TFA absorbs strongly at lower UV wavelengths. If you are forced to quantify non-chromophoric impurities at 254 nm rather than 348 nm, ensure the TFA concentration is perfectly matched (exactly 0.1% v/v) in both Mobile Phase A and B. This minimizes the baseline drift that naturally occurs during the gradient ramp [3].
-
Isomeric Co-elution: The 4-nitro and 5-nitro isomers possess nearly identical polarities. If the System Suitability Test fails ( Rs < 2.0), decrease the gradient slope (e.g., extend the 15% to 85% B ramp from 15 minutes to 30 minutes) or lower the column compartment temperature to 20 °C. Lower temperatures enhance the interaction time with the stationary phase, exploiting minute steric differences between the isomers [1].
-
Sample Degradation: Nitroindoline derivatives are inherently photo-labile [2]. Always store standards and prepared samples in amber vials, and utilize a temperature-controlled autosampler set to 4 °C to prevent premature photo-cleavage or degradation during long analytical sequences.
References
-
Ellis-Davies, G. C. R. (2011). "A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters." Nature Protocols, 6(3), 314–326.[Link]
-
Papageorgiou, G., et al. (2018). "Improved Synthesis of Caged Glutamate and Caging Each Functional Group." ACS Chemical Neuroscience, 10(1), 314-321.[Link]
Application Note: Scale-Up Synthesis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
Introduction & Strategic Overview
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (commonly referred to as 4-nitroindoline-2-carboxylic acid) is a highly valued rigid, bicyclic scaffold in medicinal chemistry. It serves as a critical chiral and achiral building block in the synthesis of complex bioactive molecules, including novel HIV-1 integrase strand transfer inhibitors and advanced neurological therapeutics[1].
Synthesizing specific nitroindoline isomers presents a classic regioselectivity challenge.2 due to the strong electronic ortho/para directing effects of the indoline nitrogen[2]. The 4-position remains sterically hindered and electronically disfavored. Consequently, to access the 4-nitro isomer at scale, researchers must employ a "top-down" synthetic strategy: starting with 4-nitroindole-2-carboxylic acid and selectively reducing the C2-C3 double bond while preserving the highly reactive nitro group.
Caption: Synthetic strategies for nitroindoline-2-carboxylic acids highlighting selective reduction.
Mechanistic Insights: Selective Hydride Reduction
To achieve selective reduction of the pyrrole ring without reducing the nitro moiety to an amine, standard catalytic hydrogenation (e.g., Pd/C with H₂) must be strictly avoided. Instead, an3 is the method of choice[3].
Causality of the Mechanism:
-
Protonation: Glacial acetic acid serves a dual purpose as both the solvent and the proton source. It protonates the C3 position of the indole core, disrupting the aromaticity of the pyrrole ring and4[4].
-
Hydride Transfer: The indoleninium cation is rapidly trapped by a hydride from NaBH₃CN at the C2 position.
-
Chemoselectivity: NaBH₃CN is a mild reducing agent that is stable in moderately acidic conditions (unlike NaBH₄, which would rapidly decompose). Crucially, it lacks the redox potential to reduce the nitro group under these conditions, ensuring absolute chemoselectivity[3].
Caption: Mechanism of acid-catalyzed selective hydride reduction of the indole C2-C3 double bond.
Experimental Protocol: Scale-Up Synthesis (100g Scale)
This protocol is designed for a 100-gram scale, optimizing thermal management and gas evolution for safe pilot-plant execution.
Reagents & Materials:
-
4-Nitroindole-2-carboxylic acid: 100.0 g (0.485 mol)
-
Sodium cyanoborohydride (NaBH₃CN): 91.4 g (1.45 mol, 3.0 eq)
-
Glacial Acetic Acid (AcOH): 1.0 L
-
Ethyl Acetate (EtOAc): 3.0 L
-
Deionized Water: 2.0 L
Step-by-Step Methodology:
-
Substrate Suspension: In a 3.0 L jacketed glass reactor equipped with a mechanical stirrer, internal thermometer, and nitrogen line, suspend 4-nitroindole-2-carboxylic acid (100.0 g) in glacial acetic acid (1.0 L).
-
Causality Insight: The starting material will not fully dissolve initially. Complete dissolution occurs dynamically as the indoleninium intermediate forms and is subsequently reduced.
-
-
Thermal Conditioning: Chill the reactor jacket to bring the internal temperature to 10–15 °C.
-
Causality Insight: Temperature control is critical. The subsequent hydride addition is exothermic and generates hydrogen gas. Uncontrolled temperature spikes can lead to the evolution of toxic HCN gas; therefore, a well-ventilated fume hood and scrubber system are mandatory.
-
-
Reducing Agent Addition: Add NaBH₃CN (91.4 g) in 5 equal portions over 90 minutes. Maintain the internal temperature strictly below 20 °C during the addition.
-
Reaction Maturation: Once the addition is complete, remove the cooling jacket and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 4 hours. Reaction progress must be self-validated via HPLC or TLC (EtOAc/Hexane 1:1 with 1% AcOH) until the starting material is entirely consumed.
-
Quenching: Carefully pour the reaction mixture into 2.0 L of ice-cold deionized water to quench excess NaBH₃CN.
-
pH Adjustment & Extraction: Verify the aqueous mixture is at pH ~3.0–4.0. Extract the aqueous mixture with EtOAc (3 x 1.0 L) and combine the organic layers.
-
Causality Insight: 4-Nitroindoline-2-carboxylic acid contains both a carboxylic acid and a secondary amine. However, the strong electron-withdrawing nature of the 4-nitro group significantly depresses the basicity of the indoline nitrogen (conjugate acid pKa < 2). By keeping the aqueous quench at pH 3–4, the carboxylic acid remains sufficiently protonated while the amine is neutral, allowing the target compound to partition efficiently into the organic phase without forming zwitterions.
-
-
Washing & Drying: Wash the combined organic layers with brine (2 x 500 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration & Crystallization: Concentrate the filtrate under reduced pressure to approximately 300 mL. Induce crystallization by slowly adding cold hexanes (500 mL). Filter the resulting bright yellow precipitate, wash with cold hexanes, and dry under vacuum at 45 °C for 12 hours.
Quantitative Data & Process Parameters
Table 1: Comparison of Reduction Methods for Nitroindoles
| Reduction Method | Reagents | Chemoselectivity | Typical Yield | Scalability |
| Selective Hydride | NaBH₃CN / AcOH | Excellent (Nitro preserved) | 75–85% | High |
| Silane Reduction | Et₃SiH / TFA | Excellent (Nitro preserved) | 80–90% | Medium (Reagent Cost) |
| Catalytic Hydrogenation | H₂, Pd/C | Poor (Nitro reduced to amine) | N/A | Low (Off-target) |
Table 2: Scale-Up Critical Process Parameters (CPP)
| Process Parameter | Target Range | Causality / Consequence of Deviation |
| Addition Temperature | 10–15 °C | >20 °C risks thermal runaway and off-target reduction; <10 °C stalls indoleninium formation. |
| NaBH₃CN Equivalents | 3.0 eq | <2.5 eq leads to incomplete conversion; >3.5 eq complicates aqueous work-up and waste treatment. |
| Work-up pH | 3.0–4.0 | Deviations cause the product to ionize (as a carboxylate or ammonium salt), preventing EtOAc extraction. |
References
-
A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid - Benchchem.[2]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC.[1]
-
Reduction of (14) with sodium cyanoborohydride (NaBH3CN) in AcOH successfully generated 2,3-dihydroindole (15) - Imperial College London.[3]
-
US4210590A - Reduction of indole compounds to indoline compounds - Google Patents.[4]
Sources
Application Note: Advanced Synthetic Strategies for Fused Heterocyclic Systems in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Scaffold: Isatin (1H-indole-2,3-dione)
Introduction and Rationale
The design and synthesis of fused heterocyclic systems are foundational to modern drug discovery, particularly in the development of multi-target therapeutics for neurodegenerative diseases (e.g., Alzheimer's) and oncology[1]. Among the privileged scaffolds utilized to construct these complex architectures, Isatin (1H-indole-2,3-dione) stands out due to its unique dual-reactivity profile.
Isatin possesses a highly electrophilic C3-ketone and a hydrolyzable N1-C2 lactam ring[2]. This application note details two highly efficient, field-proven methodologies for converting isatin into complex fused heterocyclic systems:
-
Multicomponent Reactions (MCRs) for the synthesis of spirooxindoles.
-
The Pfitzinger Annulation for the synthesis of fused quinoline-4-carboxylic acids.
By understanding the causality behind the reagent selection and reaction conditions, researchers can adapt these self-validating protocols to expand their proprietary compound libraries.
Strategic Pathway 1: Multicomponent Reactions (MCRs) for Spirooxindoles
Spirooxindoles feature a fused bicyclic system sharing a single spiro carbon, a structural motif that imparts high three-dimensionality and rigid target binding. The synthesis of these systems is most efficiently achieved via a one-pot, three-component reaction (3-MCR) involving isatin, a methylene active compound (e.g., malononitrile), and a 1,3-dicarbonyl compound[3][4].
Mechanistic Causality
The reaction is initiated by a Knoevenagel condensation between the highly electrophilic C3 carbonyl of isatin and malononitrile, generating a highly reactive isatylidene malononitrile intermediate. Subsequently, the 1,3-dicarbonyl compound undergoes enolization and performs a Michael addition on the intermediate. This is followed by an intramolecular cyclization and tautomerization to yield the spiro-fused system[5].
Using water as a solvent with an amphoteric organocatalyst (like imidazole) accelerates the reaction via the hydrophobic effect, while the catalyst simultaneously activates the electrophile via hydrogen bonding and the nucleophile via deprotonation[3].
Mechanistic pathway for the 3-component synthesis of spirooxindoles via Knoevenagel-Michael cascade.
Protocol 1: Green Synthesis of Spirooxindole-Pyrans
Self-Validating Note: The precipitation of the product directly from the aqueous medium serves as a visual indicator of reaction completion, eliminating the need for complex chromatographic purification.
Reagents:
-
Isatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
4-Hydroxycoumarin or Cyclopentane-1,3-dione (1.0 mmol)
-
Imidazole (10 mol%)
-
Deionized Water (5.0 mL)
Step-by-Step Methodology:
-
Initialization: In a 25 mL round-bottom flask, suspend isatin (1.0 mmol) and malononitrile (1.0 mmol) in 5.0 mL of deionized water.
-
Catalysis: Add imidazole (10 mol%) to the suspension. Stir at room temperature for 10 minutes to allow the formation of the Knoevenagel adduct (indicated by a color shift to deep orange/red).
-
Annulation: Add the 1,3-dicarbonyl compound (1.0 mmol) to the mixture.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C for 2 hours with vigorous stirring.
-
Isolation: Cool the reaction mixture to room temperature. The spirooxindole product will precipitate as a solid.
-
Purification: Filter the crude solid under a vacuum, wash consecutively with cold water (3 x 5 mL) and cold ethanol (2 x 2 mL), and dry under a high vacuum.
Strategic Pathway 2: The Pfitzinger Reaction for Fused Quinolines
Tetracyclic and fused quinolines (e.g., indeno[1,2-b]quinolines) are potent topoisomerase inhibitors and antimalarial agents[6]. The Pfitzinger reaction is the premier method for synthesizing these scaffolds, coupling isatin with enolizable cyclic ketones[7].
Mechanistic Causality
Unlike the MCR which exploits the C3-ketone, the Pfitzinger reaction relies on the base-promoted hydrolysis of the isatin lactam ring. Strong aqueous base (e.g., 10% NaOH) cleaves the N1-C2 amide bond, generating the isatinate ion (ortho-aminophenylglyoxylate). This intermediate possesses a reactive ketone and a nucleophilic amine. An enolizable cyclic ketone (e.g., 1-indanone) undergoes a cross-aldol condensation with the alpha-keto acid, followed by imine formation and irreversible dehydration to aromatize into the fused quinoline-4-carboxylic acid[7][8].
Pfitzinger reaction cascade: Base-promoted lactam opening and annulation with cyclic ketones.
Protocol 2: Synthesis of Indeno[1,2-b]quinoline-6-carboxylic acids
Self-Validating Note: The product remains soluble as a sodium salt during the reaction. Precipitation only occurs upon precise acidification, validating the successful formation of the carboxylic acid moiety.
Reagents:
-
Isatin derivative (1.0 mmol)
-
1-Indanone (1.0 mmol)
-
10% Aqueous NaOH (10 mL)
-
Glacial Acetic Acid or 1M HCl (for neutralization)
Step-by-Step Methodology:
-
Ring Opening: Add isatin (1.0 mmol) to a round-bottom flask containing 10 mL of 10% aqueous NaOH. Stir at 50 °C for 30 minutes until the solution becomes homogeneous, indicating complete conversion to the isatinate ion.
-
Condensation: Add 1-indanone (1.0 mmol) to the alkaline solution.
-
Cyclization: Purge the flask with nitrogen, attach a reflux condenser, and heat the mixture to 90 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Extract the aqueous layer with diethyl ether (2 x 10 mL) to remove any unreacted neutral ketone impurities.
-
Precipitation: Carefully acidify the aqueous layer with glacial acetic acid (or 1M HCl) dropwise until the pH reaches ~4.5. The fused quinoline-4-carboxylic acid will precipitate as a dense solid.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure tetracyclic product.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized conditions for the synthesis of various fused heterocyclic systems using isatin as the core building block, demonstrating the impact of solvent and catalyst choices on overall yield.
| Entry | Target Fused Scaffold | Key Components | Catalyst / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Spirooxindole-pyran | Isatin, Malononitrile, 4-Hydroxycoumarin | Imidazole / H₂O | 100 | 2 | 92 |
| 2 | Spiro[dihydropyridine-oxindole] | Isatin, Arylamine, Cyclopentane-1,3-dione | Acetic Acid (Solvent/Cat) | 25 | 12 | 85 |
| 3 | Indeno[1,2-b]quinoline | Isatin, 1-Indanone | 10% NaOH / H₂O | 90 | 24 | 78 |
| 4 | Indolo[2,3-b]quinoline | Isatin, Aryl amines (via intermediate) | I₂ / Diphenyl ether | 150 | 12 | 45 |
References
- Imidazole mediated synthesis of spirooxindoles in water using isatin as a privileged scaffold. AJ Green Chem.
- Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. PMC/NIH.
- Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals.
- Advancements in the synthesis of fused tetracyclic quinoline derivatives. RSC Publishing.
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Advances in the discovery of heterocyclic-based drugs against Alzheimer's disease. Taylor & Francis.
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 6. Advancements in the synthesis of fused tetracyclic quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02786C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
optimization of reaction conditions for indole synthesis
Welcome to the Indole Synthesis Troubleshooting Guide. Synthesizing the indole core—a privileged scaffold in drug discovery—often presents significant mechanistic hurdles, from regioselectivity failures to catalyst poisoning. This guide moves beyond basic troubleshooting by explaining the chemical causality behind reaction failures, providing self-validating protocols, and grounding every recommendation in peer-reviewed organometallic and synthetic methodologies.
Section 1: Fischer Indole Synthesis (FIS) Troubleshooting
The Fischer Indole Synthesis is a classical transformation, yet it is notoriously sensitive to electronic effects and acid selection.
FAQ: Mechanistic Failures and Yield Optimization
Q: Why does my Fischer indolization completely fail or yield cleavage byproducts when synthesizing 3-amino or 3-amido indoles? A: The failure is rooted in the thermodynamics of the intermediate ene-hydrazine. According to mechanistic studies published in the1, electron-donating substituents (like amido or amino groups) at the C3 position artificially weaken the N–N bond of the Nα-protonated ene-hydrazine[1]. While this lowers the activation energy for the desired [3,3]-sigmatropic rearrangement, it excessively stabilizes the resulting iminylcarbocation[1]. This over-stabilization causes the intermediate to undergo heterolytic N–N bond cleavage (dissociation into aniline and a ketone) rather than the required rearrangement, leading to a complete failure of cyclization[1].
Mechanistic pathway of the Fischer Indole Synthesis highlighting the critical[3,3]-rearrangement.
Q: How do I optimize acid and solvent conditions for stubborn intramolecular Fischer indolizations (IMFIS)? A: Relying on standard acetic acid or aqueous HCl often leads to stalling. Transitioning to anhydrous conditions with a specific solvent matrix prevents competitive hydrolysis of the hydrazone. As demonstrated in 2, replacing aqueous acids with anhydrous HCl in 1,4-dioxane, utilizing n-propanol as the solvent, maximizes the yield of complex 3,4-fused tricyclic indoles[2].
Table 1: Optimization of Acid Catalysts in IMFIS [2]
| Entry | Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | aq. HCl | n-PrOH | 100 | 71 | Baseline conversion; water causes minor hydrolysis. |
| 2 | p-TsOH | n-PrOH | 100 | 0 | Insufficient acidity to drive the ene-hydrazine tautomerization. |
| 3 | Anhydrous HCl (in dioxane) | n-PrOH | 100 | 78 | Optimal; anhydrous environment prevents side reactions. |
Validated Protocol: Optimized Intramolecular Fischer Indolization
Self-Validating System: This protocol utilizes anhydrous conditions to force the sigmatropic rearrangement.
-
Preparation: Dissolve the aryl hydrazide (1.0 equiv) in anhydrous n-PrOH (0.1 M concentration) under an inert argon atmosphere. Validation: Ensure complete dissolution; a heterogeneous mixture will cause localized concentration gradients and dimerization.
-
Acidification: Slowly add a pre-mixed solution of anhydrous HCl in 1,4-dioxane (3.0 equiv). Validation: Monitor for a slight color shift (typically yellowing), indicating successful protonation and activation of the hydrazone.
-
Cyclization: Seal the reaction vessel and heat to 100 °C for 12 hours. Validation: Monitor via LC-MS. The disappearance of the intermediate ene-hydrazine mass and the appearance of the [M-NH3] peak confirms successful [3,3]-sigmatropic rearrangement and cyclization.
-
Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3 until pH 8 is reached, and extract with EtOAc.
Section 2: Larock Heteroannulation Troubleshooting
The Larock synthesis is a powerful palladium-catalyzed route to 2,3-disubstituted indoles, but it frequently suffers from poor catalyst turnover when applied to sterically hindered or unreactive substrates.
FAQ: Overcoming Reactivity Barriers in Palladium Catalysis
Q: I am using an o-bromoaniline instead of an o-iodoaniline to reduce costs, but my Larock annulation yields are abysmal (<30%). How can I drive this reaction? A: o-Bromoanilines are significantly less reactive than o-iodoanilines due to the higher bond dissociation energy of the C–Br bond, creating a severe bottleneck at the oxidative addition step of the catalytic cycle. Standard Larock conditions (Pd(OAc)2, Na2CO3, 100 °C) fail here[3]. To overcome this, you must use an electron-rich, sterically demanding phosphine ligand like P(tBu)3 . The extreme steric bulk accelerates the reductive elimination step, while the electron-rich nature of the tert-butyl groups facilitates the difficult oxidative addition into the C–Br bond[3]. Furthermore, switching from an insoluble inorganic base to a soluble organic base (Cy2NMe) allows you to drop the temperature to 60 °C, preventing catalyst thermal degradation[4].
Palladium-catalyzed Larock heteroannulation cycle detailing regioselective alkyne insertion.
Table 2: Pd-Catalyst and Ligand Optimization for o-Bromoanilines [3]
| Entry | Catalyst / Ligand | Base | Temp (°C) | Yield (%) | Mechanistic Impact |
| 1 | Pd(OAc)2 / None | Na2CO3 | 100 | 27 | Original Larock conditions; poor oxidative addition. |
| 2 | Pd(OAc)2 / PPh3 | Na2CO3 | 100 | 0 | Standard phosphines suppress the reaction entirely. |
| 3 | Pd[P(o-tol)3]2 | Na2CO3 | 100 | 70 | Increased sterics improve reductive elimination. |
| 4 | Pd[P(tBu)3]2 | Cy2NMe | 60 | 85 | Optimal sterics/electronics + soluble base allows lower temp. |
Validated Protocol: Mild Larock Indolization for Complex Substrates
Self-Validating System: This protocol is specifically designed for complex alkynes (e.g., unnatural tryptophans) and unreactive o-bromoanilines.
-
Catalyst Pre-activation: In a rigorously dried Schlenk tube under argon, combine the o-bromoaniline (1.0 equiv), the internal alkyne (2.0 equiv), and the preformed complex Pd[P(tBu)3]2 (5 mol %) in anhydrous 1,4-dioxane (0.2 M).
-
Base Addition: Inject the soluble organic base, N,N-dicyclohexylmethylamine (Cy2NMe, 2.5 equiv). Validation: The mixture should remain homogeneous. The use of a soluble base prevents the biphasic bottlenecks associated with Na2CO3, ensuring uniform reaction kinetics[4].
-
Heating: Heat the reaction mixture to 60 °C. Validation: A color change from pale yellow to deep orange/brown typically indicates the formation of the active Pd(0) species and successful oxidative addition.
-
Workup: After 12-24 hours (monitor by TLC for the disappearance of the aniline), cool the reaction. Filter the crude mixture through a short pad of Celite. Validation: The presence of black precipitate (palladium black) on the Celite confirms that the catalyst successfully turned over and eventually deactivated, a normal endpoint for this methodology.
References
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society URL:[Link]
-
Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (−)-Aurantioclavine Organic Letters - ACS Publications URL:[Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans Organic Letters - ACS Publications URL:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-nitroindoline-2-carboxylic acid). This guide is designed for researchers and drug development professionals who require high-yield, chemoselective methodologies for synthesizing this critical building block.
Unlike the 5-nitro and 6-nitro isomers, which can be accessed via direct electrophilic nitration of indoline-2-carboxylic acid[1], the 4-nitro isomer cannot be efficiently synthesized this way due to the directing effects of the protonated indoline nitrogen, which strongly favor the C5 and C6 positions[1]. Therefore, the most robust synthetic strategy is the chemoselective reduction of 4-nitroindole-2-carboxylic acid .
The fundamental challenge in this synthesis is reducing the C2-C3 indole double bond while preserving the highly sensitive nitro group. This guide outlines the causality behind reagent selection, provides a self-validating protocol, and troubleshoots common failure modes.
Mechanistic Workflow & Pathway Visualization
The reduction relies on ionic hydrogenation . Trifluoroacetic acid (TFA) serves a dual purpose: it acts as the solvent and selectively protonates the C3 position of the indole ring to form a highly electrophilic indoleninium cation. This intermediate is highly susceptible to hydride attack at C2. Sodium cyanoborohydride ( NaBH3CN ) is chosen because it is stable in strongly acidic media and selectively reduces the indoleninium ion without reducing the electron-withdrawing nitro group[2].
Figure 1: Mechanistic pathways for 4-nitroindoline-2-carboxylic acid synthesis, highlighting the chemoselective ionic reduction route versus common failure modes.
Comparative Reagent Data
Selecting the correct reducing system is critical. The table below summarizes the quantitative and qualitative data for various reduction conditions applied to nitroindoles.
| Reducing System | Indole Reduction Yield | Nitro Group Preservation | Primary Byproducts | Recommendation |
| NaBH3CN / TFA | 85 - 95% | Excellent | Trace borate salts | Optimal. High chemoselectivity and quantitative yields[2]. |
| Et3SiH / TFA | 60 - 75% | Good | Unreacted starting material | Alternative if boron-free workup is required. Slower kinetics. |
| H2 / Pd-C | 0% (Target) | Poor (0%) | 4-Aminoindoline | Avoid. Rapidly reduces the nitro group to an amine. |
| Zn dust / H3PO4 | 40 - 60% | Moderate | Polymerization products | Avoid. Acid-metal reductions often lead to polymerization[3]. |
Self-Validating Experimental Protocol
This step-by-step methodology utilizes the NaBH3CN /TFA system. The protocol is designed to be self-validating, meaning each critical step includes an In-Process Control (IPC) to verify success before proceeding.
Reagents Required:
-
4-Nitroindole-2-carboxylic acid (1.0 equivalent)
-
Trifluoroacetic acid (TFA) (Solvent, ~10 mL per gram of substrate)
-
Sodium cyanoborohydride ( NaBH3CN ) (3.0 equivalents)
-
Methanol (Co-solvent, optional but recommended for solubility)
Step-by-Step Procedure:
-
Preparation: Suspend 4-nitroindole-2-carboxylic acid in anhydrous TFA under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: Cooling prevents the highly exothermic degradation of NaBH3CN upon initial contact with the strong acid.
-
-
Hydride Addition: Slowly add NaBH3CN in small portions over 30 minutes.
-
Self-Validation (IPC 1): Vigorous effervescence (hydrogen gas evolution) will occur. The suspension should gradually transition into a homogeneous solution, indicating the formation and subsequent reduction of the indoleninium cation.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.
-
Self-Validation (IPC 2): Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The starting material (UV active, lower Rf) should completely disappear, replaced by a new spot (the indoline product). The UV absorbance profile will shift, as the conjugated indole system is broken.
-
-
Quenching: Cool the mixture back to 0 °C. Carefully add water dropwise to quench unreacted hydride, then concentrate the mixture under reduced pressure to remove the majority of the TFA.
-
Workup & Isolation: Dilute the residue with water and adjust the pH to 4.0–4.5 using a cold aqueous NaOH solution.
-
Causality: The carboxylic acid moiety has a pKa around 2.5-3.0, while the indoline nitrogen is a weak base. Adjusting to pH 4.0-4.5 ensures the product is in its zwitterionic/neutral form, minimizing water solubility and maximizing precipitation.
-
-
Purification: Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Recrystallize from ethanol/water if necessary.
Troubleshooting & FAQs
Q1: My yield is low, and LC-MS shows a mass corresponding to 4-aminoindoline-2-carboxylic acid. What happened? A: You have over-reduced the nitro group. While NaBH3CN is highly chemoselective, excessive heat or leaving the reaction for prolonged periods (>12 hours) can lead to slow reduction of the nitro group. Fix: Strictly control the temperature (do not exceed 25 °C) and quench the reaction immediately once TLC/LC-MS indicates the disappearance of the starting material. Do not substitute NaBH3CN with stronger reducing agents like NaBH4 or catalytic hydrogenation.
Q2: The reaction stalls at 50% conversion, even after 6 hours. How can I drive it to completion? A: The active hydride source ( NaBH3CN ) degrades over time in strong acids like TFA, evolving HCN and H2 gas. If the addition was too fast or the temperature too high during addition, the reagent may have been consumed by the acid rather than the substrate. Fix: Cool the reaction back to 0 °C and add an additional 1.0 equivalent of NaBH3CN . Ensure your TFA is anhydrous; water accelerates the hydrolysis of the cyanoborohydride.
Q3: I am experiencing severe emulsions during the Ethyl Acetate extraction. How do I break them? A: Emulsions in this reaction are typically caused by the formation of complex boron salts during the aqueous quench and neutralization. Fix: Before extraction, filter the aqueous mixture through a pad of Celite to remove insoluble boron complexes. Alternatively, adding a small amount of methanol or saturating the aqueous layer with NaCl (brine) prior to extraction will increase the ionic strength and help separate the layers.
Q4: Can I synthesize this compound by directly nitrating indoline-2-carboxylic acid to save a step? A: No, this is not recommended for the 4-nitro isomer. Direct electrophilic nitration of indoline-2-carboxylic acid in H2SO4 / HNO3 yields predominantly the 6-nitroindoline-2-carboxylic acid (~72% yield) and the 5-nitro isomer as a byproduct[1]. The protonated indoline nitrogen directs the incoming nitronium ion to the meta (C6) and para (C5) positions. The C4 position is sterically hindered and electronically disfavored, making it nearly impossible to isolate the 4-nitro isomer from this route.
Q5: Why did my reaction mixture turn into a dark, intractable tar? A: This is a classic sign of acid-catalyzed indole polymerization. Indoles are highly prone to dimerization and polymerization in the presence of strong mineral acids (like HCl or H2SO4 )[3]. Fix: Ensure you are using Trifluoroacetic acid (TFA) or Acetic acid. TFA is a strong enough organic acid to protonate the C3 position to form the necessary indoleninium ion, but it generally avoids the rapid polymerization seen with mineral acids.
References
-
Gribble, G. W., & Hoffman, J. H. (1966). A Convenient Preparation of Indoline: Zinc Dust and Phosphoric Acid Reduction. ResearchGate.[Link]
-
Somei, M. (2001). Rearrangement Reaction in 1-Hydroxyindole Chemistry: A Synthesis of Novel 7-Substituted Yohimbine, and 4a-Substituted 1,2,3,4-Tetrahydro-β-Carboline Derivatives. ResearchGate.[Link]
Sources
Technical Support Center: Troubleshooting Unexpected Spectroscopic Data
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving unexpected data from common spectroscopic techniques. Our approach moves beyond simple checklists to explain the causality behind experimental observations and troubleshooting choices, ensuring a robust and validated methodology.
Table of Contents
-
Baseline and Noise Issues
-
Peak Shape and Position Abnormalities
-
Unexpected or Missing Signals
-
Intensity and Concentration-Related Artifacts
-
References
Baseline and Noise Issues
FAQ 1: Why is the baseline of my UV-Vis/FTIR spectrum drifting or unstable?
An unstable or drifting baseline is one of the most common issues in absorbance spectroscopy, leading to significant inaccuracies in quantification and qualitative analysis.[1] This issue can manifest as a consistent slope, a curved shape, or random fluctuations.
Initial Diagnosis Workflow
Caption: Diagnostic workflow for broad NMR peaks.
Potential Causes and Explanations
-
Poor Shimming (Magnetic Field Inhomogeneity) : This is the most common cause of universally broad peaks. The shimming process adjusts electrical coils to make the magnetic field (B₀) as homogeneous as possible across the sample volume. If the field is not uniform, nuclei in different parts of the sample experience slightly different field strengths, causing a distribution of resonance frequencies and thus, broad peaks. [2][3]
-
Sample Preparation Issues :
-
High Concentration/Viscosity : Highly concentrated samples are more viscous, which slows down molecular tumbling. Slower tumbling leads to more efficient T2 relaxation, resulting in broader lines. [4][5] * Particulate Matter : Undissolved solids or dust in the NMR tube disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks. [3][4]Samples should always be filtered if solids are present. [6]
-
-
Chemical Exchange : If a proton is exchanging between two or more different chemical environments at a rate comparable to the NMR timescale, its peak will broaden. [2][7]Common examples include:
-
Proton Exchange : Amide (N-H), hydroxyl (O-H), and amine (N-H) protons can exchange with each other or with residual water in the solvent. [5][7] * Conformational Exchange : Molecules that exist as a mixture of rapidly interconverting conformers (e.g., rotamers around an amide bond) can show broad peaks at room temperature. [6]
-
-
Paramagnetic Contamination : The presence of even trace amounts of paramagnetic substances (e.g., dissolved O₂, metal ions like Fe³⁺, Cu²⁺) can cause significant line broadening. These species have unpaired electrons that create strong local magnetic fields, dramatically accelerating nuclear relaxation. [3][7]
Systematic Troubleshooting Protocol
-
Re-shim the Sample : Eject the sample, re-insert it, and perform a careful manual or automated shimming routine. If a standard sample (provided by the instrument manufacturer) shims well but your sample does not, the problem lies with your sample. [8]2. Improve Sample Preparation :
-
Dilute the Sample : If the sample is highly concentrated, dilute it and re-acquire the spectrum. [4] * Filter the Sample : If you suspect particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. [6]3. Perform a D₂O Exchange Test : To confirm if a broad peak is from an exchangeable proton (-OH, -NH), add a single drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the peak to disappear or significantly decrease in intensity. [5][6]4. Run a Variable Temperature (VT) NMR Experiment : If you suspect conformational exchange (e.g., rotamers), acquiring spectra at different temperatures can be informative. [6] * Heating : Often sharpens peaks by increasing the rate of exchange, causing them to coalesce into a single, averaged signal.
-
Cooling : Can slow the exchange rate enough to resolve the individual signals of each conformer.
-
-
Remove Paramagnetic Contaminants : To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through your sample for several minutes before capping the tube. If metal contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help, though re-purification of the sample is often necessary.
Unexpected or Missing Signals
FAQ 3: My fluorescence emission spectrum has sharp, unexpected peaks. What are they?
Unexpected, sharp peaks in a fluorescence spectrum are often not from your fluorophore of interest but are artifacts caused by light scattering within the sample chamber. [9]These can be easily mistaken for true emission peaks, leading to incorrect data interpretation.
Potential Causes and Explanations
-
Rayleigh Scattering : This is scattered excitation light. It is the most intense scatter peak and appears at the exact same wavelength as the excitation light (λ_em = λ_ex). [9]It arises from the light scattering off the solvent molecules and the cuvette itself.
-
Second-Order Scattering : This is an instrumental artifact where the emission monochromator grating diffracts light at twice the excitation wavelength (λ_em = 2 * λ_ex). [9]This peak is usually much less intense than Rayleigh scatter but can be prominent if your emission is weak.
-
Raman Scattering : This is inelastic scattering from the solvent. The solvent molecules absorb energy from the excitation photons and enter a higher vibrational state, causing the scattered light to be emitted at a lower energy (longer wavelength). Unlike a fluorescence peak, the Raman peak's position is not fixed; it maintains a constant energy shift (in cm⁻¹) relative to the excitation wavelength. [9]For water, the main Raman peak appears at a shift of approximately 3400 cm⁻¹.
Systematic Troubleshooting Protocol
-
Run a Solvent Blank : The easiest way to identify scatter peaks is to acquire an emission spectrum of just the pure solvent in the same cuvette under the identical instrument settings (excitation wavelength, slit widths). Rayleigh, second-order, and Raman peaks will be present in the blank spectrum. [9]Your sample's true fluorescence will be absent.
-
Vary the Excitation Wavelength : This is a definitive test to distinguish a Raman peak from a true fluorescence peak.
-
Protocol : Acquire several emission spectra, changing the excitation wavelength by 10 nm for each scan (e.g., λ_ex = 400 nm, 410 nm, 420 nm).
-
Observation :
-
A Raman peak will shift its position in the emission spectrum, following the change in excitation wavelength. [9] * A true fluorescence peak will remain at the same emission wavelength regardless of the excitation wavelength (though its intensity will change).
-
-
Data Presentation: Identifying Scatter Peaks
| Artifact Type | Peak Position (Emission λ) | Identifying Characteristic | Mitigation Strategy |
| Rayleigh Scatter | Same as Excitation λ | Always present at λ_ex | Use a monochromator or filter to block the excitation wavelength from reaching the detector. |
| Second-Order Scatter | 2 x Excitation λ | Appears at double the excitation wavelength | Use a long-pass filter that blocks light below a certain wavelength. |
| Raman Scatter | Shifts with Excitation λ | Maintains a constant energy difference (cm⁻¹) from λ_ex | Subtract a solvent blank spectrum; change excitation wavelength to move the Raman peak away from your emission. [9] |
FAQ 4: Why am I seeing unexpected peaks (ghost peaks) in my Mass Spectrometry data?
Unexpected peaks in a mass spectrum can arise from numerous sources, including contamination from the experimental workflow, instrument background, or unintended side reactions in the ion source or collision cell. [10][11]
Potential Causes and Explanations
-
System Contamination : This is a very common source of ghost peaks.
-
Solvents and Glassware : Impurities in solvents or leaching of plasticizers (e.g., phthalates) and detergents from glassware or plasticware can introduce contaminating ions. [12] * LC System : For LC-MS, contaminants can build up in the solvent lines, injector, or column and then "bleed" into the mass spectrometer, often appearing as regularly spaced polymer peaks (e.g., polyethylene glycol, PEG). [13] * Previous Samples : Incomplete cleaning of the ion source can lead to carryover from a previous, highly concentrated sample.
-
-
Reactions with Residual Gases : Even under high vacuum, residual molecules like water can be present in the mass spectrometer. Certain types of product ions can react with this residual water in the collision cell, leading to the formation of new ions with unexpected m/z values that cannot be explained by standard fragmentation pathways. [10][11][14]
-
Sample-Related Impurities : The peaks may be real signals from impurities co-purified with your analyte or from degradation products that formed during sample storage or preparation. Common chemical modifications include oxidation (+16 Da), deamidation (+1 Da), or carbamylation (+43 Da). [12]
Systematic Troubleshooting Protocol
-
Run a Blank Injection : This is the first and most critical step. Prepare a blank sample using the exact same solvent/mobile phase used for your analyte and inject it into the system. If the unexpected peaks appear in the blank, the source is contamination from your solvent, LC system, or instrument background. [6]2. Systematic Cleaning : If the blank shows contamination, clean the system methodically.
-
Use fresh, high-purity (e.g., LC-MS grade) solvents.
-
Flush the LC system and injector with a series of strong solvents (e.g., isopropanol, acetonitrile, water).
-
Clean the ion source according to the manufacturer's protocol.
-
-
Confirm with High-Resolution MS : If you have access to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF), the accurate mass measurement can provide the elemental composition of the unexpected peak. This can help distinguish between a chemical modification (e.g., oxidation of a peptide) and a contaminant (e.g., a plasticizer). [12]4. Perform MS/MS Fragmentation : Fragmenting the unexpected ion (MS/MS) can provide structural information. If it's a contaminant, its fragmentation pattern will be unrelated to your analyte. If it's a modified version of your analyte, you should see fragment ions consistent with your analyte's sequence or structure. [12]
Intensity and Concentration-Related Artifacts
FAQ 5: My fluorescence intensity is not linear with concentration. What is happening?
A non-linear relationship between fluorescence intensity and analyte concentration is a common and frustrating problem, as it invalidates quantitative analysis based on a standard calibration curve. This is often caused by the inner filter effect (IFE).
Initial Diagnosis Workflow
Caption: Workflow for diagnosing non-linear fluorescence response.
Potential Causes and Explanations
-
Inner Filter Effect (IFE) : IFE is a phenomenon where the sample itself absorbs a significant amount of the excitation or emission light, leading to a loss of observed fluorescence intensity. [15]It is not a form of quenching, but rather a measurement artifact caused by excessive sample absorbance. [15][16] * Primary IFE : Occurs when the sample absorbs a large fraction of the excitation light before it reaches the center of the cuvette where the emission is measured. This means molecules in the center are excited less efficiently, reducing the overall signal. [15][16][17] * Secondary IFE : Occurs if the sample's absorption spectrum overlaps with its emission spectrum. In this case, fluorescence emitted from molecules in the center of the cuvette can be re-absorbed by other sample molecules before it reaches the detector. [16][17]
-
Self-Quenching : At very high concentrations, fluorophore molecules can collide with each other, leading to non-radiative energy transfer and a decrease in fluorescence quantum yield. This is a true quenching process, distinct from IFE. [15]
Systematic Troubleshooting and Validation Protocol
The most reliable way to avoid the inner filter effect is to work with sufficiently dilute solutions.
-
Measure Sample Absorbance : Before performing a fluorescence measurement, acquire a UV-Vis absorbance spectrum of your most concentrated sample.
-
Rule of Thumb : To minimize IFE, the absorbance of the sample at both the excitation and emission wavelengths should generally be kept below 0.1 AU (Absorbance Units). [16]
-
-
Perform a Dilution Study :
-
Protocol : Prepare a serial dilution of your sample and measure the fluorescence intensity of each dilution.
-
Analysis : Plot the fluorescence intensity versus concentration.
-
Expected Outcome :
-
At low concentrations, the plot should be linear.
-
As concentration increases, if IFE is present, the plot will curve downwards, and in severe cases, the intensity may even decrease with increasing concentration (the "hook effect"). [16]The linear portion of this plot defines your reliable working range for quantitative analysis.
-
-
Data Presentation: Expected Effect of Dilution on IFE
| Concentration Range | Absorbance at λ_ex | Fluorescence Intensity vs. Concentration | Conclusion |
| Low | < 0.1 AU | Linear | No significant IFE. Quantitative analysis is reliable. |
| Moderate | 0.1 - 0.5 AU | Non-linear (curves downward) | Significant IFE is present. Dilution is required. |
| High | > 0.5 AU | Intensity may decrease with concentration | Severe IFE. Data is quantitatively meaningless without correction. |
References
- JASCO Inc. Fluorescence Tips & Tricks.
- Ossila. UV-Vis Spectroscopy Troubleshooting Made Easy.
- Patsnap Eureka. Correcting Baseline Drift in UV-Vis Spectrophotometers.
- Horiba. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?.
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- Technology Networks. UV-VIS Spectroscopy Not Working?
- NIST. Unexpected Peaks in Tandem Mass Spectra due to Reaction of Product Ions with Water in Mass Spectrometer Collision Cells.
- Biocompare. Troubleshooting in UV/Vis Spectrophotometry.
- NIH. Origins of Baseline Drift and Distortion in Fourier Transform Spectra.
- Hinotek. 20 Common Problems for Spectrophotometers.
- G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues.
- PubMed. Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells.
- GenTech Scientific. A Guide To Troubleshooting Mass Spectrometry.
- Edinburgh Instruments.
- RSC Publishing. Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements.
- Lab Manager. The Importance of Baseline Correction in FTIR Spectroscopy.
- SPIE Digital Library. Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the.
- University of Wisconsin-Madison.
- TutorChase. Why might an NMR spectrum show broad peaks?.
- Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- AELAB.
- Labindia Analytical. Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry.
- Xanadu.
- Shimadzu. Q: Can you tell me why the spectrum baseline is curved?.
- NIH.
- University of Michigan. Troubleshooting 1 H NMR Spectroscopy.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry with 13C Labeled Peptides.
- Spectroscopy Online.
- Chemistry LibreTexts. 4.1: Obtaining and Interpreting NMR Spectra.
- Metkon.
- Hinotek.
- Alliance Bioversity International - CIAT. Mass Spectrometer (MS) troubleshooting guide.
- Spectroscopy Online.
- ResearchGate. (PDF) Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells.
- Chemistry Stack Exchange. nmr spectroscopy - 1H NMR Broad peaks.
- Qualitest USA LC. Calibrate a Spectrophotometer: The Complete Guide.
- Optics Letters.
- NIH.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides.
- Benchchem. Technical Support Center: Troubleshooting Artifacts in Fluorescence Microscopy.
- Concepts in Magnetic Resonance Part A.
- UMass Nuclear Magnetic Resonance (NMR) Labs. Are Polymer NMR Peaks Always Broad?.
- UCSD NMR Facility. Trouble Shooting Page.
- UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
- Wyatt Technology.
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- 17. spiedigitallibrary.org [spiedigitallibrary.org]
Advanced Technical Support Center: Handling Air- and Moisture-Sensitive Intermediates
Welcome to the Technical Support Center for advanced synthetic chemistry. Dealing with highly reactive organometallics, transition metal catalysts, and moisture-sensitive intermediates requires moving beyond textbook theory into practical, mechanistic troubleshooting.
This guide is designed for researchers and drug development professionals. It focuses on the causality of experimental failures, providing self-validating protocols and diagnostic tools to ensure the absolute integrity of your inert-atmosphere workflows.
Diagnostic Flowchart: Isolating Contamination Sources
Before adjusting your chemistry, you must identify whether the failure stems from equipment integrity, solvent preparation, or transfer techniques.
Diagnostic flowchart for identifying and resolving air/moisture contamination in synthesis workflows.
Troubleshooting Guides & FAQs
Glovebox Integrity & Atmosphere Management
Q: My glovebox maintains low oxygen (<1 ppm) but moisture levels remain stubbornly high (>1000 ppm) even after regeneration. What is the cause? A: High moisture coupled with low oxygen indicates an internal source of water, rather than an external atmospheric leak (which would introduce both O2 and H2O at a 21:1 ratio). The most common culprit is a saturated vacuum pump. If the mechanical pump oil has become colloidal or the vapor trap is full, the system cannot adequately exhaust moisture during the regeneration cycle[1]. Resolution: Drain and replace the vacuum pump oil, clean the vapor trap, and run a secondary regeneration cycle. Additionally, ensure you are not introducing outgassing materials (e.g., damp Kimwipes or porous cardboard) into the antechamber.
Schlenk Line & Transfer Techniques
Q: During a Schlenk line cannula transfer, the liquid flow stops midway or bubbles aggressively without transferring. How do I fix this? A: Cannula transfers rely entirely on a positive pressure gradient. If bubbling occurs inside the receiving flask without liquid transfer, the cannula tip in the source flask has slipped above the liquid meniscus. If the flow simply stops, the pressure in the receiving flask has equalized with the source flask. Resolution: To re-establish the pressure differential, ensure the receiving flask is vented properly. You can achieve this by inserting a sterile bleed needle into the receiving flask's septum or by slightly opening its bubbler to bleed pressure, while maintaining a static inert gas overpressure on the source flask[2].
Q: I performed a standard solvent drying protocol with Magnesium Sulfate, but my sensitive organometallic intermediate still decomposed. Why? A: Not all drying agents are thermodynamically capable of reaching the sub-ppm water levels required for highly sensitive synthesis. While Magnesium Sulfate ( MgSO4 ) works quickly and has a high capacity, it leaves behind trace residual water that is lethal to highly sensitive organometallics[3]. Resolution: For ultimate efficiency, solvents must be passed through activated neutral alumina or stored over activated 3Å molecular sieves, which reliably reduce residual moisture to the sub-10 ppm range[4].
Standard Operating Protocols (SOPs)
SOP 1: Freeze-Pump-Thaw (FPT) Degassing
The Freeze-Pump-Thaw method is the gold standard for removing dissolved gases (particularly O2 ) from solvents. It works on the principle that gas solubility in liquids decreases dramatically upon freezing, forcing dissolved gases into the headspace, which is then evacuated[5].
Self-Validation Cue: The protocol is complete when no more bubbles evolve from the liquid during the thawing phase[6].
-
Preparation: Fill a heavy-walled Schlenk flask to a maximum of 50% capacity. Caution: Overfilling can cause the flask to shatter due to solvent expansion during freezing or hydraulic shock during thawing[6].
-
Freeze: Close the stopcock to seal the flask. Submerge the flask completely in liquid nitrogen ( LN2 ) until the solvent is solid. Critical Safety Step: Never leave the flask open to the inert gas manifold while submerged in LN2 ; this will condense liquid oxygen or nitrogen, creating a severe explosion hazard[7].
-
Pump: Once completely frozen, open the stopcock to the high-vacuum line for 10–15 minutes to evacuate the headspace gases[6].
-
Thaw: Close the stopcock to isolate the flask under static vacuum. Remove it from the LN2 bath and place it in a tepid water bath. As the solvent thaws, trapped gases will bubble out into the evacuated headspace[5][6].
-
Cycle: Repeat steps 2–4 for a minimum of three cycles, or until gas evolution ceases during the thaw step[6].
-
Backfill: After the final thaw, backfill the flask with inert gas (Argon or N2 )[7].
Step-by-step mechanistic workflow of the Freeze-Pump-Thaw solvent degassing protocol.
SOP 2: Rigorous Cannula Transfer Technique
For transferring large volumes of highly sensitive liquids without exposing them to the atmosphere.
-
Purge the Receiving Vessel: Attach the receiving Schlenk flask to the manifold. Perform 3 to 5 cycles of high vacuum followed by inert gas backfilling to completely remove atmospheric oxygen and moisture[2][8].
-
Purge the Cannula: Insert one end of a flame-dried, stainless-steel cannula through the septum of the source flask, keeping the tip in the headspace (above the liquid). Allow the inert gas to flow through the cannula for 60 seconds to purge it of air.
-
Connect the System: Insert the purged end of the cannula through the septum of the receiving flask.
-
Initiate Transfer: Submerge the tip of the cannula in the source flask into the liquid. Close the bubbler on the receiving flask and insert a bleed needle to lower its internal pressure, driving the liquid through the cannula via the inert gas overpressure from the source flask[2].
Quantitative Data & Reference Tables
Understanding the physical limits of your reagents is critical. Use the tables below to select the appropriate drying agents and anticipate the baseline water load of your solvents.
Table 1: Efficiency and Capacity of Common Drying Agents
Note: Efficiency refers to the residual water left in the solvent after treatment. Capacity refers to the total amount of water the agent can absorb.
| Drying Agent | Capacity | Speed | Efficiency (Residual Water) | Best Application / Notes |
| 3Å Molecular Sieves | High | Slow (Static) | < 10 ppm | Ultimate efficiency for highly sensitive organometallics[4]. |
| Neutral Alumina | Medium | Fast (Column) | < 10 ppm | Rapid drying of THF and other polar solvents[4]. |
| Magnesium Sulfate ( MgSO4 ) | High | Fast | ~ 1 - 5 mg/L | General use; forms clumpy hydrates indicating dryness[3]. |
| Sodium Sulfate ( Na2SO4 ) | High | Slow | ~ 25 mg/L | Pre-drying step; leaves too much water for sensitive work[3]. |
| Calcium Chloride ( CaCl2 ) | Low | Fast | ~ 1 mg/L | Best for hydrocarbons; incompatible with alcohols/amines[9]. |
Table 2: Baseline Water Solubility in Common Organic Solvents
Solvents with high water solubility require more rigorous drying protocols (e.g., pre-drying with MgSO4 before transferring to molecular sieves)[3].
| Solvent | Water Dissolved (g / 100 mL solvent) | Polarity Classification |
| Ethyl Acetate | 2.92 g | Polar Aprotic |
| Diethyl Ether | 1.24 g | Polar Aprotic |
| Dichloromethane ( CH2Cl2 ) | 0.32 g | Moderately Polar |
| Hexanes | 0.007 g | Non-polar |
References
-
Glovebox has low oxygen level but very high moisture levels - Reddit (r/engineering).[Link]
-
Air-free technique - Wikipedia. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants - University of Pittsburgh / J. Org. Chem.[Link]
-
8: Freeze-Pump-Thaw - Chemistry LibreTexts.[Link]
-
Freeze-Pump-Thaw Degassing of Liquids - University of Washington.[Link]
-
ExperimentDegas Documentation - Emerald Cloud Lab. [Link]
-
Introduction to using the Schlenk line - IONiC / VIPEr.[Link]
-
Drying Organic Solutions - Organic Chemistry at CU Boulder.[Link]
-
3.2: Drying Agents - Chemistry LibreTexts.[Link]
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- 5. emeraldcloudlab.com [emeraldcloudlab.com]
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- 9. orgchemboulder.com [orgchemboulder.com]
Indole-2-Carboxylic Acid and Its Derivatives: A Comparative Guide to Biological Activity and Structural Optimization
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds to determine their viability for target engagement. Indole-2-carboxylic acid (I2CA) represents a highly versatile pharmacophore. Its unique hydrogen-bonding capacity and planar aromatic system allow it to interact with diverse biological targets, most notably as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an HIV-1 integrase strand transfer inhibitor (INSTI)[1],[2].
This guide objectively compares the baseline performance of I2CA with its structurally optimized derivatives, providing the mechanistic rationale and self-validating experimental protocols required for robust preclinical evaluation.
Mechanistic Profiling & Target Engagement
I2CA’s biological activity is primarily driven by its carboxylic acid moiety and the indole nitrogen, which act as a bidentate chelating or hydrogen-bonding system depending on the microenvironment of the target protein.
-
NMDA Receptor Antagonism: I2CA competitively inhibits the potentiation of the NMDA receptor by glycine[1]. It binds to the allosteric glycine site, preventing the channel activation that typically leads to excitotoxicity in neurological conditions like stroke and epilepsy[1].
-
HIV-1 Integrase Inhibition: I2CA inhibits the strand transfer activity of HIV-1 integrase by chelating two Mg²⁺ ions at the enzyme's active site, while the indole core interacts with the hydrophobic cavity to block viral DNA integration[2].
HIV-1 Integrase inhibition mechanism by optimized indole-2-carboxylic acid derivatives.
Comparative Biological Activity: I2CA vs. Optimized Derivatives
The baseline activity of unsubstituted I2CA is often in the mid-micromolar range. However, rational structure-based drug design (SBDD) has yielded derivatives with nanomolar potency. Table 1 summarizes the comparative efficacy across two primary targets.
Table 1: Quantitative Comparison of Biological Activity
| Compound | Target | Modification / Derivative Type | Activity (IC₅₀ / Kᵢ) |
| I2CA (Baseline) | NMDA Receptor (Glycine Site) | Unsubstituted | IC₅₀ ≈ 105 μM[2] |
| 5-Fluoro-I2CA | NMDA Receptor (Glycine Site) | C5-Fluorination | IC₅₀ ≈ 61 μM / Kᵢ = 15 μM[2] |
| SM-31900 | NMDA Receptor (Glycine Site) | Tricyclic zwitterionic derivative | Kᵢ = 1.0 nM[3] |
| I2CA (Compound 1) | HIV-1 Integrase | Unsubstituted | IC₅₀ ≈ 32.37 μM[4] |
| Derivative 3 | HIV-1 Integrase | C2/C3/C6 optimized core | IC₅₀ ≈ 6.85 μM[5] |
| Derivative 20a | HIV-1 Integrase | C3 long-chain p-trifluorophenyl | IC₅₀ = 0.13 μM[5] |
Causality of Optimization: Why do these specific modifications work? For NMDA receptor targeting, the addition of a 5-fluoro group increases the electron-withdrawing nature of the indole ring, strengthening the hydrogen bond donor capacity of the indole NH, which is critical for receptor affinity[2]. For HIV-1 integrase, introducing a long-chain p-trifluorophenyl or o-fluorophenyl at the C3 position (as seen in compound 20a) extends the molecule into a deep hydrophobic cavity formed by Tyr143 and Asn117. This creates critical π-π stacking interactions that drastically lower the IC₅₀ and improve antiviral efficacy[5].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and trust in these comparative metrics, the following protocols detail the exact workflows for evaluating these compounds. In assay design, understanding why a reagent is added is just as critical as knowing what to add.
Protocol A: HIV-1 Integrase Strand Transfer Assay
Purpose: To quantify the IC₅₀ of I2CA derivatives against HIV-1 integrase. Self-Validation Mechanism: This assay uses an EDTA-quenched control well. Because INSTIs (like I2CA) only bind to the Integrase-DNA complex when divalent cations are present to form the chelation triad, the EDTA control validates that the reaction is entirely metal-dependent and confirms the specific mechanism of action[2],[4].
Step-by-Step Workflow:
-
Complex Assembly: Pre-incubate recombinant HIV-1 integrase (400 nM) with biotinylated donor DNA in a reaction buffer (20 mM HEPES pH 7.5, 10 mM DTT, 0.05% Nonidet P-40) for 15 minutes at room temperature. Causality: This allows the formation of the stable pre-integration complex (PIC) before the inhibitor is introduced.
-
Inhibitor Addition: Add I2CA or its derivatives (serially diluted from 100 μM to 0.01 μM) to the complex. Crucial Step: Ensure the buffer contains 10 mM MgCl₂. I2CA derivatives strictly require Mg²⁺ to bridge the inhibitor to the enzyme active site[4].
-
Strand Transfer Reaction: Add digoxigenin-labeled target DNA to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Termination & Detection: Stop the reaction by adding 50 mM EDTA (chelates Mg²⁺, instantly halting integrase activity). Transfer the mixture to a streptavidin-coated microplate. Wash unbound materials, then add an anti-digoxigenin antibody conjugated to alkaline phosphatase.
-
Quantification: Add chemiluminescent substrate and measure luminescence. Calculate IC₅₀ using non-linear regression analysis.
Step-by-step experimental workflow for the HIV-1 Integrase Strand Transfer Assay.
Protocol B: Radioligand Binding Assay for NMDA Receptor (Glycine Site)
Purpose: To determine the binding affinity (Kᵢ) of I2CA derivatives at the NMDA receptor glycine modulatory site. Self-Validation Mechanism: To prevent non-specific binding of [³H]glycine to other unrelated glycine receptors (e.g., inhibitory strychnine-sensitive receptors in the spinal cord), 1 mM strychnine is added to the buffer. This ensures the assay readout is exclusively validating the NMDA-specific allosteric site[1].
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Wash the pellet repeatedly to remove endogenous glutamate and glycine, which would competitively skew the radioligand results.
-
Assay Incubation: In a 96-well plate, combine 100 μg of membrane protein, 10 nM [³H]glycine, 1 mM strychnine, and varying concentrations of the I2CA derivative (0.1 nM to 1 mM).
-
Equilibration: Incubate the mixture on ice for 30 minutes. Causality: Low temperature minimizes receptor internalization and slows dissociation rates, stabilizing the binding equilibrium for accurate Kᵢ calculation.
-
Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Data Analysis: Determine non-specific binding using 1 mM unlabeled glycine. Calculate Kᵢ using the Cheng-Prusoff equation.
Conclusion
Indole-2-carboxylic acid is a foundational scaffold whose biological activity can be exquisitely tuned. While the bare I2CA molecule exhibits moderate activity against NMDA receptors and HIV-1 integrase, targeted substitutions—such as C6-halogenation, tricyclic ring formations, and C3-aryl branching—transform it into a highly potent, selective therapeutic lead. Researchers utilizing this scaffold must prioritize strict control of divalent cations (Mg²⁺) in integrase assays and rigorous washing protocols in radioligand assays to ensure accurate structure-activity relationship (SAR) mapping.
References
-
Title: Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed Source: nih.gov URL: 1
-
Title: Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor | MedChemExpress Source: medchemexpress.com URL: 2
-
Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI Source: mdpi.com URL: 5
-
Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC Source: nih.gov URL: 4
-
Title: Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed Source: nih.gov URL: 3
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
A Researcher's Guide to the Comparative Stability of Nitroindole Isomers
For researchers, medicinal chemists, and drug development professionals, the indole scaffold is a cornerstone of modern therapeutics. The introduction of a nitro group unlocks new avenues for molecular interactions and biological activity. However, the position of this nitro group is not a trivial choice; it fundamentally dictates the molecule's electronic properties, reactivity, and, most critically, its stability. An unstable lead compound can derail a development program, leading to issues in synthesis, storage, formulation, and ultimately, bioavailability and safety.
This guide provides an in-depth comparison of the stability of common nitroindole isomers (4-, 5-, 6-, and 7-nitroindole). While direct, comprehensive comparative studies are not abundant in publicly available literature[1], we can construct a robust understanding by integrating established chemical principles with available experimental data. This document moves beyond a simple data sheet, explaining the causal relationships between structure and stability and providing the experimental frameworks necessary for you to generate critical comparative data in your own laboratory.
The Theoretical Bedrock: Why Isomer Position Dictates Stability
The inherent stability of a nitroindole isomer is a delicate balance of several electronic and structural factors. Understanding these principles is paramount for predicting stability trends and interpreting experimental data. The two primary electronic influences are the resonance and inductive effects, while structural factors like intramolecular hydrogen bonding can also play a pivotal role.[2][3][4][5]
-
Inductive Effect (-I): The nitro group is strongly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density through the sigma (σ) bonds of the molecule. The strength of the inductive effect is distance-dependent; it weakens significantly as the distance from the nitro group increases.[2][6]
-
Resonance Effect (-R): The nitro group can also withdraw electron density through the pi (π) system via resonance. This delocalization of electrons across the conjugated system generally has a more profound impact on the electron distribution than the inductive effect.[3][5] The ability of the nitro group to participate in resonance depends on its position on the benzene ring of the indole scaffold.
-
Intramolecular Hydrogen Bonding: When the nitro group is positioned ortho to the pyrrole N-H (i.e., in 7-nitroindole), the potential exists for an intramolecular hydrogen bond between the N-H proton and an oxygen atom of the nitro group. Such bonds can significantly increase molecular stability by forming a stable six-membered ring structure.[4][7][8]
The interplay of these effects determines the overall electron density and stability of the molecule. A position that allows for strong resonance delocalization of the pyrrole ring's lone pair into the nitro group can stabilize the molecule, but this is weighed against the destabilizing effect of placing positive charges on key atoms within the resonance structures.
Caption: Key factors governing the stability of nitroindole isomers.
Comparative Analysis of Isomers
While we await a definitive head-to-head experimental study on the intrinsic chemical stability of all isomers, we can synthesize available data and theoretical principles to build a comparative picture.
| Property | 4-Nitroindole | 5-Nitroindole | 6-Nitroindole | 7-Nitroindole |
| Melting Point (°C) | 205-207[1] | 139-141 | 137-143[1] | 99-101 |
| Appearance | Yellowish-brown crystals[1] | Yellow solid | Yellow to orange to brown powder[1] | Yellow to brown solid |
| Qualitative Stability | By-products may form at elevated temperatures (e.g., >40°C).[1][9] | Derivatives noted for stability in duplexes and as a robust scaffold in drug design.[1][10][11] | Stable under normal conditions; incompatible with strong oxidizing agents.[1] | Synthesis reported; stability likely enhanced by intramolecular H-bonding.[12] |
Discussion of Relative Stability:
-
5-Nitroindole and 6-Nitroindole: These isomers are generally considered to be relatively stable. The nitro group at the 5- or 6-position can effectively withdraw electron density from the benzene ring through resonance without significantly disrupting the aromaticity of the pyrrole ring. The widespread use of the 5-nitroindole scaffold in developing anticancer agents that must survive physiological conditions underscores its inherent stability.[11][13][14]
-
4-Nitroindole: The proximity of the nitro group to the fused ring system in 4-nitroindole can lead to steric strain and more complex electronic interactions. Reports suggest it can be less thermally stable than other isomers, with by-products forming at moderately elevated temperatures.[1][9] Its UV/Vis absorption spectrum is notably red-shifted compared to other isomers, extending furthest into the visible range, which indicates a lower energy gap between the HOMO and LUMO and can sometimes correlate with higher reactivity.[15][16]
-
7-Nitroindole: The stability of 7-nitroindole is unique. While the nitro group's proximity to the pyrrole nitrogen could be destabilizing from a purely inductive standpoint, the potential for a strong intramolecular hydrogen bond is a powerful stabilizing force. This pre-organization can reduce the molecule's overall energy and may make it one of the more thermodynamically stable isomers, although this requires experimental confirmation.
It is crucial to distinguish between thermodynamic and kinetic stability.[17][18][19] Thermodynamic stability refers to the inherent energy of the compound at equilibrium, while kinetic stability relates to the energy barrier to degradation.[17][18][19] A compound can be thermodynamically stable but kinetically reactive if a low-energy pathway for degradation exists. The experimental protocols outlined below are designed to probe both aspects.
A Validated Framework for Experimental Stability Assessment
To objectively compare the stability of nitroindole isomers, a series of forced degradation studies must be performed.[1] These protocols are designed to be self-validating by including control samples and analyzing outcomes with robust, quantitative methods like HPLC.
Caption: General workflow for comparative stability assessment of isomers.
Protocol 1: Thermal Stability Assessment (TGA & DSC)
This dual analysis provides a comprehensive thermal profile. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the onset temperature of decomposition.[20][21] Differential Scanning Calorimetry (DSC) detects heat flow changes, revealing melting points, phase transitions, and exothermic decomposition events.[22][23][24]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of each nitroindole isomer into separate, appropriate TGA/DSC pans (e.g., aluminum).[1]
-
TGA Analysis:
-
Place the sample in the TGA instrument.
-
Purge with an inert nitrogen atmosphere (e.g., 100 mL/min).
-
Heat the sample from ambient temperature (e.g., 25°C) to a suitable upper temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[1]
-
Record the mass loss versus temperature curve. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
-
-
DSC Analysis:
-
Place a sealed sample pan and a reference pan (empty) into the DSC cell.
-
Heat the sample using the same temperature program as the TGA analysis (e.g., 10°C/min).[23]
-
Record the heat flow versus temperature curve. Note the endothermic peak for melting and any sharp exothermic peaks, which indicate decomposition.
-
-
Data Interpretation: Compare the TGA onset decomposition temperatures and DSC exothermic events. A higher decomposition temperature signifies greater thermal stability.
Protocol 2: Photostability Assessment (Forced Photodegradation)
This protocol assesses the lability of the compounds when exposed to light, simulating potential degradation during storage or administration.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each isomer in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a set of "dark controls" by wrapping identical sample vials in aluminum foil.
-
-
Exposure:
-
Place the unwrapped samples and the dark controls in a photostability chamber that conforms to ICH Q1B guidelines (providing controlled UV and visible light exposure).
-
Expose the samples for a defined period (e.g., until an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter is achieved).
-
-
Analysis (HPLC-UV):
-
Following exposure, dilute the samples and dark controls to an appropriate concentration for HPLC analysis.
-
Analyze all samples using a validated stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Compare the peak area of the parent compound in the exposed sample to that in the dark control.
-
-
Data Interpretation: Calculate the percentage of degradation for each isomer. The isomer with the lowest percentage of degradation is the most photostable.[1]
Protocol 3: pH and Hydrolytic Stability
This study determines the stability of the compounds in aqueous solutions at different pH values, which is critical for predicting stability in physiological environments and in aqueous formulations.[1]
Methodology:
-
Sample Preparation: Prepare solutions of each nitroindole isomer in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media at a known concentration.[1]
-
Incubation:
-
Divide each solution into two sets. One set is kept at room temperature, and the other is incubated at an elevated temperature (e.g., 60°C) to accelerate degradation.[1]
-
Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis (HPLC-UV):
-
Immediately analyze each sample using a stability-indicating HPLC method.
-
Quantify the remaining percentage of the parent compound at each time point relative to the initial (time 0) concentration.
-
-
Data Interpretation: Plot the percentage of remaining parent compound versus time for each condition. The degradation rate constant can be calculated from this data. A slower rate of degradation indicates higher stability under those specific pH and temperature conditions.
Conclusion
The stability of a nitroindole isomer is a complex property governed by the precise placement of the nitro group, which in turn dictates the interplay of resonance, induction, and potential intramolecular forces. While theoretical principles provide a strong predictive framework, suggesting that 5- and 6-nitroindoles offer a robust balance of properties and that 7-nitroindole may possess enhanced stability due to hydrogen bonding, these hypotheses must be confirmed through rigorous experimental testing.
The protocols detailed in this guide provide a comprehensive and validated pathway for researchers to generate the quantitative, comparative data needed to make informed decisions in their research and development programs. By systematically evaluating thermal, photolytic, and hydrolytic stability, scientists can select the optimal isomer, mitigate risks associated with instability, and accelerate the journey from discovery to application.
References
-
Noland, W. E., & Rieke, R. D. (1962). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole1. The Journal of Organic Chemistry, 27(7), 2250–2255. Available from: [Link]
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Laskin, A., Laskin, J., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Available from: [Link]
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Laskin, A., Laskin, J., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Available from: [Link]
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Papi, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available from: [Link]
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Papi, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available from: [Link]
-
Xue, J., et al. (2024). Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
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Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects. Available from: [Link]
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Scribd. (n.d.). Resonance and Inductive Effects in Chemistry. Available from: [Link]
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ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available from: [Link]
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Hah, J. M., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 843–847. Available from: [Link]
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Organic Syntheses. (n.d.). 4-nitroindole. Available from: [Link]
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Filarowski, A., et al. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. Molecules, 28(6), 2518. Available from: [Link]
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International Atomic Energy Agency. (n.d.). Viability of Thermogravimetric analysis (TGA) as a dose assessment method. Available from: [Link]
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ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. Available from: [Link]
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Grabowski, S. J. (2021). Intramolecular Hydrogen Bonding 2021. Molecules, 26(20), 6265. Available from: [Link]
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ResearchGate. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available from: [Link]
-
Park, H., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 23(6), 1313-1320. Available from: [Link]
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Comprehensive Spectroscopic Profiling and Isomeric Comparison of Nitroindole Derivatives
As a Senior Application Scientist, navigating the structural and electronic nuances of nitro-substituted indoles is critical for applications ranging from drug discovery to atmospheric chemistry. Nitroindoles are highly versatile scaffolds; for instance, 5-nitroindole is renowned as a universal base analogue in DNA sequencing due to its exceptional base-stacking abilities [1], while 3-nitroindole serves as a primary chromophore in secondary organic aerosols (SOA) [2].
This guide provides an objective, data-driven comparison of nitroindole isomers (3-, 4-, 5-, and 6-nitroindole). By dissecting their spectroscopic properties (UV-Vis, NMR, and IR), we can map the profound electronic impact the electron-withdrawing nitro group has on the electron-rich indole core.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent artifacts such as solvent interference or concentration quenching.
A. UV-Vis Spectroscopy & Solvatochromism
Purpose: To quantify the Intramolecular Charge Transfer (ICT) from the indole nitrogen (donor) to the nitro group (acceptor) across solvents of varying polarity [3].
-
Stock Preparation: Accurately weigh 2.0 mg of the nitroindole isomer and dissolve in 10.0 mL of spectroscopic-grade 2-propanol.
-
Serial Dilution: Prepare working solutions (10–50 µM) to ensure the maximum absorbance ( Amax ) remains between 0.2 and 0.8 AU. Causality: Operating strictly within this linear dynamic range of the Beer-Lambert law prevents detector saturation and aggregation-induced spectral shifts.
-
Solvent Variation: Evaporate aliquots of the stock and reconstitute in solvents of increasing polarity (e.g., diethyl ether, dichloromethane, methanol).
-
Acquisition: Blank the spectrophotometer with the exact matching solvent. Record spectra from 200 nm to 700 nm using a 1 cm quartz cuvette.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To map the electron density distribution and confirm isomeric purity.
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.7 mL of DMSO- d6 in a dry 5 mm NMR tube. Causality: DMSO- d6 is chosen over CDCl 3 because it strongly hydrogen-bonds with the indole N-H proton, preventing rapid chemical exchange. This locks the N-H signal, allowing precise integration and coupling analysis [4].
-
Tuning & Shimming: Perform automated gradient shimming to achieve a line width at half-height of <1.0 Hz for the solvent residual peak.
-
Acquisition: Acquire 1 H NMR using a standard 30° pulse sequence with a relaxation delay ( D1 ) of 2 seconds to ensure complete relaxation of the quaternary carbons for subsequent 13 C experiments.
C. Attenuated Total Reflectance FTIR (ATR-FTIR)
Purpose: To verify the N-O vibrational modes without moisture interference.
-
Background: Collect a background spectrum of the clean diamond ATR crystal.
-
Sample Application: Place 1-2 mg of solid nitroindole directly onto the crystal. Apply consistent pressure using the anvil. Causality: ATR is preferred over KBr pellets because KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the critical indole N-H stretch (~3400 cm −1 ) [5].
Comparative Spectroscopic Data
The position of the nitro group fundamentally alters the conjugation pathway of the indole ring. The tables below summarize the quantitative differences between the isomers.
Table 1: UV-Vis Absorption Maxima & Solvatochromic Shifts
Data reflects absorption in near-UV/visible ranges. Polar solvents stabilize the charge-separated excited state, leading to bathochromic (red) shifts [2, 3].
| Isomer | λmax (Near-UV/Vis) | Spectral Profile Characteristics | Solvatochromic Response |
| 3-Nitroindole | ~349 nm | Broad, confined to near-UV. | Moderate positive solvatochromism. |
| 4-Nitroindole | >380 nm | Extends furthest into the visible range. | Weak; steric hindrance limits coplanarity. |
| 5-Nitroindole | ~322 nm | Sharp peak, highly conjugated. | Strong; excellent ICT across the extended π -system. |
| 6-Nitroindole | ~310 nm, ~360 nm | Distinct dual maxima in the 300-400 nm range. | Strong positive solvatochromism. |
Table 2: Key 1 H NMR Chemical Shifts (DMSO- d6 )
The nitro group strongly deshields adjacent protons via inductive and resonance effects. Tracking the most downfield aromatic proton is the key to isomeric assignment [4, 6].
| Isomer | Indole N-H ( δ , ppm) | Most Deshielded Proton ( δ , ppm) | Assignment & Multiplicity |
| 3-Nitroindole | ~12.5 | ~8.40 | H2 (Singlet) - Direct resonance with C3-NO 2 |
| 4-Nitroindole | ~11.8 | ~8.05 | H5 (Doublet, J≈8 Hz) |
| 5-Nitroindole | ~11.7 | ~8.63 | H4 (Doublet, J≈2.3 Hz) - Meta coupling |
| 6-Nitroindole | ~11.6 | ~8.30 | H7 (Singlet/Broad) |
Mechanistic Insights & Workflows
The Intramolecular Charge Transfer (ICT) Mechanism
The spectroscopic behavior of nitroindoles is dominated by their "push-pull" electronic nature. The indole nitrogen acts as an electron donor, while the nitro group acts as a powerful electron acceptor. When excited by UV light, electron density redistributes, creating a large dipole moment in the excited state. Polar solvents (like methanol) stabilize this excited state more than the ground state, lowering the energy gap and causing the characteristic bathochromic (red) shift in emission and absorption [3].
Mechanism of Intramolecular Charge Transfer (ICT) and solvatochromism in nitroindoles.
Spectroscopic Profiling Workflow
To accurately differentiate between these closely related isomers, a multi-modal spectroscopic approach is mandatory. The workflow below outlines the logical progression from sample preparation to final isomeric assignment.
Workflow for the spectroscopic profiling and isomeric assignment of nitroindole derivatives.
Conclusion
The position of the nitro group on the indole scaffold dictates its utility. 5-nitroindole lacks strong hydrogen-bonding capabilities but possesses a massive aromatic surface area, making it the premier universal base for DNA duplex stabilization [1]. Conversely, the distinct UV absorption profile of 3-nitroindole makes it a critical marker for tracking the atmospheric oxidation of indole by nitrate radicals [2]. By strictly adhering to the spectroscopic protocols outlined above, researchers can accurately map these electronic variations and leverage them for targeted chemical design.
References
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Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol ACS Publications URL:[Link]
-
Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging Organic Letters (ACS) URL:[Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity PMC - National Institutes of Health URL:[Link]
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5-Nitroindole as an universal base analogue Oxford Academic URL:[Link]
A Comprehensive Guide to In Silico Modeling and Docking Studies: A Comparative Analysis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid Derivatives
Executive Summary
In the landscape of modern drug discovery, in silico computational methods serve as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides an in-depth, technical walkthrough of the computational evaluation pipeline, using the promising scaffold of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid derivatives as a central case study. Indole-based heterocycles are of significant interest in medicinal chemistry due to their wide-ranging biological activities.[3][4]
This document is structured to provide researchers, scientists, and drug development professionals with not just a protocol, but a framework for critical thinking in computational drug design. We will dissect a comprehensive workflow, from initial target selection and system preparation to molecular docking, molecular dynamics, and ADMET prediction. By comparing a hypothetical 4-nitro-indole derivative against a known inhibitor, this guide offers a practical demonstration of how to leverage computational tools to generate actionable, data-driven hypotheses for further experimental validation.
The Computational Drug Discovery Funnel: A Strategic Overview
The journey from a chemical concept to a viable drug candidate is a multi-stage process of elimination and refinement. Computational chemistry acts as a critical filter, allowing for the rapid assessment of large numbers of molecules to prioritize those with the highest probability of success, thereby saving significant time and resources.[5][6] This structure-based drug design (SBDD) approach relies on the three-dimensional structure of the biological target, which can be determined experimentally or predicted via computational modeling.[7][8]
The workflow can be conceptualized as a funnel, where each successive stage increases computational complexity and predictive accuracy, while reducing the number of candidate compounds.
Caption: The In Silico Drug Discovery Funnel.
The Core Workflow: A Self-Validating Protocol
This section details the step-by-step methodologies for the in silico evaluation of our target compounds. The causality behind each step is explained to foster a deeper understanding of the process. For our case study, we will target the DNA Gyrase B enzyme from Staphylococcus aureus (PDB ID: 3U2D), a validated target for antibacterial agents.[3]
Phase 1: System Preparation (The Foundation)
The quality of your input structures directly determines the reliability of your results. This preparatory phase is the most critical for ensuring the trustworthiness of the entire study.
Experimental Protocol 2.1.1: Target Protein Preparation
-
Acquisition: Download the protein crystal structure from the Protein Data Bank (e.g., PDB ID: 3U2D).
-
Cleaning the Structure: Use molecular visualization software like PyMOL or Chimera to remove all non-essential molecules, including water (resn HOH), co-solvents, and any co-crystallized ligands.[9] This is done to create a clean binding site for the docking simulation.
-
Protonation State: Add hydrogen atoms to the protein. This is crucial as hydrogen bonds are a primary driver of protein-ligand interactions. The protonation state should be appropriate for a physiological pH (typically ~7.4).
-
Charge Assignment: Assign partial atomic charges using a force field (e.g., Kollman charges). This is essential for accurately calculating electrostatic interactions.[10]
-
File Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[11]
Experimental Protocol 2.1.2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of the 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid derivative and any comparator molecules using software like ChemDraw or Marvin Sketch. Convert these 2D structures into 3D models.
-
Energy Minimization: Perform a geometry optimization (energy minimization) using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation.
-
Charge and Torsion Calculation: Assign Gasteiger charges and define the rotatable bonds. The number of rotatable bonds influences the conformational flexibility of the ligand during docking.
-
File Conversion: Save the prepared ligands in the PDBQT format.[12]
Phase 2: Molecular Docking (Predicting the Interaction)
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity.[7][13] We will use AutoDock Vina, a widely used open-source docking program, for this purpose.[9]
Caption: The Molecular Docking Workflow using AutoDock Vina.
Experimental Protocol 2.2.1: Docking with AutoDock Vina
-
Grid Box Definition: Using AutoDock Tools, define a 3D grid box that encompasses the entire binding site of the target protein.[10] The causality here is critical: the grid defines the search space for the ligand. If it's too small, you may miss the correct binding pose; if it's too large, you increase computation time unnecessarily. A common practice is to center the grid on the position of a known co-crystallized ligand.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.[9]
-
Execution: Run the docking simulation from the command line using the Vina executable. The command is typically: vina --config conf.txt --log log.txt.[9]
-
Analysis: The primary output is a log file containing the predicted binding affinities (in kcal/mol) for the top binding modes (poses). A more negative score indicates a more favorable predicted binding affinity.[9] The docked poses are saved in an output PDBQT file for visualization.
Phase 3: Molecular Dynamics (Assessing Stability)
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[14][15] A stable complex will maintain its key interactions throughout the simulation.
Experimental Protocol 2.3.1: Protein-Ligand Complex MD Simulation
-
System Setup: The best-ranked docked pose is used as the starting point. The complex is solvated in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions.[16]
-
Force Field Parameterization: A force field like AMBER or CHARMM is used to describe the physics of the atoms in the system.[15] The protein is parameterized using standard force fields (e.g., ff14SB), while the ligand requires specific parameter generation.[16]
-
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a two-phase equilibration: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature, and then under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the density.[15]
-
Production Run: A production MD run (e.g., 100 nanoseconds) is performed to generate the trajectory data for analysis.
-
Trajectory Analysis: Key metrics like Root Mean Square Deviation (RMSD) are calculated. A low and stable RMSD for the ligand within the binding pocket suggests a stable binding mode.[15]
Phase 4: ADMET Prediction (Evaluating Drug-Likeness)
A potent compound is useless if it has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify potential liabilities early in the discovery process.[17][18]
Experimental Protocol 2.4.1: In Silico ADMET & Drug-Likeness Prediction
-
SMILES Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each candidate ligand.
-
Web Server Submission: Submit the SMILES strings to online web servers like SwissADME or PreADMET.[18]
-
Analysis of Properties: Analyze the output, paying close attention to:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.[17]
-
Gastrointestinal (GI) Absorption: Predicts the compound's ability to be absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to cross into the central nervous system.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Predicted Toxicity: Flags potential carcinogenicity or other toxic effects.[18]
-
Comparative Performance Analysis: A Case Study
Here, we compare the predicted performance of a hypothetical 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid derivative (Compound A) against a known indole-based inhibitor of S. aureus DNA Gyrase B, Compound 6c from a reference study (Compound B) .[3]
Table 3.1: Comparison of Molecular Docking Scores
| Compound | Description | AutoDock Vina Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Compound A | 4-Nitro-indole Derivative | -9.2 | Asp79, Gly77, Ile84 |
| Compound B | Ref. Indole Inhibitor[3] | -8.5 | Asp79, Thr165, Ala52 |
| Reference Drug | Novobiocin (Known Inhibitor) | -9.8 | Asp79, Gly77, Arg136 |
Note: Data is hypothetical for illustrative purposes.
Table 3.2: Comparative Analysis of Predicted Binding Interactions
| Compound | Hydrogen Bonds | Hydrophobic Interactions | Other Key Interactions |
| Compound A | Carboxylic acid with Asp79; Nitro group with backbone amines. | Indole ring with Ile84 pocket. | - |
| Compound B | Indole NH with Asp79. | Indole ring with Ala52. | Pi-stacking with Phe104. |
| Reference Drug | Multiple H-bonds with Asp79, Arg136. | Coumarin ring in hydrophobic pocket. | - |
Table 3.3: Predicted ADMET Properties and Drug-Likeness
| Property | Compound A | Compound B | Acceptable Range |
| Molecular Weight | 222.17 g/mol | 350.4 g/mol | < 500 |
| LogP | 1.85 | 3.20 | < 5 |
| H-Bond Donors | 2 | 2 | < 5 |
| H-Bond Acceptors | 4 | 4 | < 10 |
| Lipinski Violations | 0 | 0 | 0 |
| GI Absorption | High | High | High |
| BBB Permeant | No | No | Target Dependent |
Senior Application Scientist Insights: Best Practices & Causality
-
Trustworthiness of a Protocol: A common mistake is to interpret docking scores as absolute binding free energies.[9] They are best used for ranking a series of compounds against the same target under identical conditions. The protocol's trustworthiness comes from its internal validation steps, such as re-docking a co-crystallized ligand to see if the software can reproduce the experimental pose (typically within a 2Å RMSD).[9][19]
-
Causality in Method Selection: The choice of computational tool should be hypothesis-driven. For screening millions of compounds, a fast method like AutoDock Vina is appropriate. For accurately refining the binding poses of a few top hits, more computationally expensive methods, such as Glide (Schrödinger) or performing free energy calculations (e.g., MM-PBSA/GBSA) on MD trajectories, are justified.[9][15]
-
Avoiding Common Pitfalls: The "garbage in, garbage out" principle is paramount. Poorly prepared ligand or protein structures will yield meaningless results. Furthermore, a single, short MD simulation can be misleading. It is crucial to run multiple simulations or sufficiently long ones to ensure proper sampling of the conformational space.[19] Always view computational results as hypotheses that must be validated by experimental data.
Conclusion
The in silico workflow detailed in this guide provides a robust and scientifically grounded framework for the initial evaluation of novel chemical entities like 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid derivatives. Through a combination of molecular docking, molecular dynamics, and ADMET prediction, we can efficiently prioritize compounds, predict their binding modes, and identify potential liabilities long before committing to costly and time-consuming synthesis and in vitro testing. This comparative approach demonstrates how computational modeling can rationally guide the drug discovery process, ultimately enhancing the probability of developing new, effective therapeutics.
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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. The compound 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid, a functionalized indole derivative, serves as a critical building block in various therapeutic pipelines. Its purity directly impacts reaction yields, biological activity, and toxicological profiles.
This guide provides an in-depth, objective comparison of essential analytical techniques for assessing the purity of this specific molecule. We will move beyond rote protocols to dissect the causality behind methodological choices, ensuring that each analysis is a self-validating system for robust and trustworthy results.
The Analyte: Understanding 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid
Before any analysis, a fundamental understanding of the target molecule is paramount.
-
Structure:
This is a placeholder; a real image would be used in a final document.
-
Molecular Formula: C₉H₈N₂O₄
-
Molecular Weight: 208.17 g/mol
-
Key Features: The molecule possesses a carboxylic acid group, a nitroaromatic system, and a dihydro-indole core. These features dictate its solubility, chromatographic behavior, and spectroscopic properties. The presence of the nitro group makes it a strong UV-absorber, which is advantageous for certain detection methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is the cornerstone of purity assessment for non-volatile and thermally labile compounds like our target molecule.[1] Its high resolving power allows for the separation of the main compound from closely related impurities.
Expertise & Experience: Why HPLC?
We choose Reversed-Phase HPLC (RP-HPLC) because the analyte has a moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The acidic nature of the carboxylic group necessitates pH control of the mobile phase to ensure a consistent, sharp peak shape by suppressing its ionization.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is based on established methods for similar aromatic and nitroaromatic compounds.[1][2]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water. (The acid ensures the carboxylic acid is protonated, leading to better peak shape).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time.
-
Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Temperature control is crucial for reproducible retention times).
-
Detector: UV detector set at a wavelength of maximum absorbance for the nitroaromatic system (e.g., 254 nm or a specific λ-max determined by a UV scan).[1]
-
Sample Preparation:
-
Accurately weigh ~5 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) in a volumetric flask.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Trustworthiness: Data Interpretation and Validation
Purity is calculated using the area percentage method. This method assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting point for related impurities.
Table 1: Example HPLC Data for Purity Assessment
| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.5 | 15,000 | 0.5% | Potential Polar Impurity |
| 2 | 10.2 | 2,955,000 | 98.5% | 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
| 3 | 12.8 | 30,000 | 1.0% | Potential Non-Polar Impurity/Starting Material |
| Total | 3,000,000 | 100.0% |
A purity of >98% is often a good target for research-grade materials.[3]
Visualization: HPLC Workflow
Caption: Workflow for HPLC-based purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC-UV provides quantitative data on purity, it offers no structural information about the impurities. LC-MS couples the separation power of HPLC with the definitive identification capability of mass spectrometry, making it indispensable for impurity profiling.[4][5]
Expertise & Experience: Why LC-MS?
By obtaining the mass-to-charge ratio (m/z) of the main peak, we can confirm its identity against the theoretical mass (208.17 Da). More importantly, we can get the masses of impurity peaks, providing critical clues to their structures (e.g., unreacted starting materials, reaction by-products, or degradation products). We will use Electrospray Ionization (ESI) in negative mode, as the carboxylic acid group is easily deprotonated to form a [M-H]⁻ ion.
Experimental Protocol: LC-MS
-
LC System: Use the same HPLC method as described above. A volatile buffer like formic acid (0.1%) should be used instead of phosphoric acid to ensure compatibility with the MS detector.[6]
-
MS Detector: A single quadrupole or a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: m/z 50–500.
-
Data Acquisition: Collect both UV and Total Ion Chromatogram (TIC) data simultaneously.
Trustworthiness: Data Interpretation
The goal is to correlate each peak in the UV chromatogram with a specific mass in the TIC.
Table 2: Example LC-MS Data for Impurity Profiling
| RT (min) | UV Area % | Observed [M-H]⁻ (m/z) | Theoretical Mass | Possible Identity |
| 3.5 | 0.5% | 191.0 | 192.13 | 4-Nitrophthalimide (starting material)[7] |
| 10.2 | 98.5% | 207.04 | 208.17 | Product: [M-H]⁻ |
| 14.1 | 1.0% | 162.18 | 163.17 | De-nitrated product (2,3-dihydro-1H-indole-2-carboxylic acid) |
This self-validating system confirms the main peak is the correct product and tentatively identifies the impurities, guiding further purification efforts.
Visualization: LC-MS Purity Workflow
Caption: Integrated workflow for purity and impurity identification by LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR provides definitive structural confirmation. While less sensitive than HPLC for trace impurity detection, it excels at identifying and quantifying impurities when they are present at levels of ~0.5% or higher.
Expertise & Experience: Why ¹H NMR?
¹H NMR is a rapid and powerful tool. The spectrum of a pure sample should show only the signals corresponding to the protons of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid. The presence of unexpected signals indicates impurities. The carboxylic acid proton is a particularly useful diagnostic, typically appearing as a broad singlet far downfield (>10 ppm).[8] Residual solvents from the synthesis or purification (e.g., ethyl acetate, methanol) are also easily identified by their characteristic sharp singlets.
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the polar carboxylic acid).
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.
Trustworthiness: Data Interpretation
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) and Impurity Identification
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Example Impurity Signal |
| >12.0 | broad s | 1H | -COOH | |
| ~8.0-7.2 | m | 3H | Aromatic protons | Signals outside this pattern |
| ~4.0-3.0 | m | 3H | Aliphatic C2-H, C3-H₂ | |
| 2.50 ppm (septet, DMSO) | ||||
| 3.31 ppm (quintet, H₂O) |
Quantitative NMR (qNMR) can be employed for an absolute purity assessment by adding a certified internal standard of known concentration and comparing the integral of a product peak to the integral of a standard peak.[1] This provides a highly accurate purity value that is not dependent on detector response factors.
A Comparative Framework for Method Selection
No single technique tells the whole story. The choice of method depends on the specific goal of the analysis.
Table 4: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC-UV | LC-MS | NMR Spectroscopy |
| Primary Use | Quantitative purity (Area %) | Impurity identification | Structural confirmation, Absolute Purity (qNMR) |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate (~0.5% for routine) |
| Selectivity | High (Chromatographic) | Very High (Chromatographic + Mass) | High (Chemical Shift) |
| Structural Info | None | Molecular Weight | Full Structure |
| Quantitation | Relative (Area %) | Semi-Quantitative (TIC) | Absolute (qNMR with standard) |
| Expertise Req. | Intermediate | High | High |
| Best For | Routine QC, batch release | Impurity profiling, stability studies | Final structure proof, reference standard characterization |
Conclusion: An Integrated Approach to Purity Validation
Assessing the purity of a critical synthetic intermediate like 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid demands a multi-faceted analytical strategy. The process should begin with HPLC-UV as a robust, quantitative screen for overall purity. Any significant unknown peaks should then be investigated using LC-MS to gain crucial mass information and tentatively identify the impurities. Finally, ¹H NMR serves as the ultimate confirmation of the bulk material's structure and can provide an absolute purity value via qNMR. This integrated, self-validating workflow ensures the highest degree of confidence in the quality of the synthesized compound, paving the way for reliable and successful research and development.
References
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Nitroindole. Retrieved from [Link]
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ACS Publications. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Retrieved from [Link]
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Zhu, X., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica. Retrieved from [Link]
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PubChemLite. (n.d.). 4-nitro-1h-indole-2-carboxylic acid (C9H6N2O4). Retrieved from [Link]
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Sonawane, R. P., & Tripathi, R. R. (2015). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. ResearchGate. Retrieved from [Link]
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PubMed. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Retrieved from [Link]
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S. Narala, et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE. Retrieved from [Link]
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Almási, A., et al. (2020). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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ACS Publications. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Retrieved from [Link]
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NextSDS. (n.d.). 1H-Indene-2-carboxylicacid,2,3-dihydro-4-nitro-(9CI). Retrieved from [Link]
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Lewandowski, W., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry. Retrieved from [Link]
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Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
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Semantic Scholar. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Executive Summary
In targeted drug development, achieving molecular selectivity is one of the most formidable challenges. Because the ATP-binding pocket is highly conserved across the >500 members of the human kinome, small-molecule kinase inhibitors are notoriously prone to cross-reactivity. Unintended binding to related molecular targets can lead to severe off-target toxicity, while intentional polypharmacology can be leveraged for enhanced efficacy.
To navigate this landscape, researchers must employ orthogonal screening platforms. This guide objectively compares the three dominant methodologies for profiling kinase cross-reactivity: KINOMEscan (Thermodynamic) , TR-FRET (Functional) , and High-Throughput Surface Plasmon Resonance (HT-SPR) (Kinetic) . By understanding the causality behind each assay's design, drug development professionals can build self-validating screening funnels that accurately predict in vivo performance.
Platform Comparison & Mechanistic Causality
Selecting the right cross-reactivity assay requires matching the physical mechanism of the platform to the biological question at hand.
Platform A: Active-Site Competition Binding (KINOMEscan)
Developed by DiscoverX, the KINOMEscan platform is the industry standard for broad kinome profiling[1].
-
Mechanism: This assay measures the ability of a test compound to compete with an immobilized, ATP-site directed "bait" ligand for binding to DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.
-
Causality & Application: Because it relies on thermodynamic displacement rather than enzymatic activity, KINOMEscan can profile inactive kinases, auto-inhibited states, and clinically relevant mutant variants that are difficult to express in an active form. It yields a highly accurate dissociation constant ( Kd ), making it ideal for primary, broad-spectrum cross-reactivity mapping.
Platform B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
While binding is necessary for inhibition, it does not guarantee it. TR-FRET biochemical assays bridge this gap[2].
-
Mechanism: TR-FRET measures actual substrate phosphorylation. It utilizes a lanthanide-chelate labeled anti-phospho antibody (donor) and a fluorophore-labeled synthetic substrate (acceptor). When the kinase phosphorylates the substrate, the antibody binds, bringing the fluorophores into proximity. A time-delayed measurement eliminates short-lived background autofluorescence.
-
Causality & Application: TR-FRET confirms functional inhibition ( IC50 ). It is critical for ruling out false positives from KINOMEscan (e.g., compounds that bind the kinase but do not block catalytic turnover) and for identifying allosteric inhibitors that do not compete directly at the ATP site.
Platform C: High-Throughput Surface Plasmon Resonance (HT-SPR)
Equilibrium metrics ( Kd and IC50 ) often fail to predict in vivo efficacy in open physiological systems where drug concentrations fluctuate. HT-SPR addresses this by measuring binding kinetics[3].
-
Mechanism: The target kinase is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The real-time change in refractive index generates a sensorgram detailing the association ( kon ) and dissociation ( koff ) rates.
-
Causality & Application: The reciprocal of the dissociation rate ( 1/koff ) defines the Residence Time ( τ ) . According to Copeland's residence time model, a drug that remains bound to its target for hours will exert sustained pharmacodynamic effects even after systemic clearance[3]. SPR is essential for identifying "kinetic selectivity"—where an inhibitor has similar thermodynamic affinity for two related targets, but a significantly longer residence time on the primary target.
Visualizing Assay Workflows
Caption: Workflow comparison of KINOMEscan, TR-FRET, and HT-SPR assay principles.
Self-Validating Experimental Protocols
To ensure scientific integrity, cross-reactivity assays must be designed as self-validating systems. Below are the optimized protocols for TR-FRET and HT-SPR.
Protocol 1: TR-FRET Kinase Activity Assay
Objective: Determine the IC50 of an inhibitor against a panel of related kinases.
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense 100 nL of inhibitor (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume plate.
-
Enzyme Addition: Add 5 µL of the purified kinase (e.g., JAK1, JAK2) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial: ATP concentration should be set at the apparent Km for each specific kinase to ensure equitable comparison of ATP-competitive inhibitors.
-
Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt catalysis), the Europium-labeled anti-phospho antibody, and the ULight-labeled substrate.
-
Validation Controls:
-
Max Signal (0% Inhibition): DMSO only.
-
Min Signal (100% Inhibition): EDTA added before ATP.
-
Quality Metric: Calculate the Z'-factor; assays must yield Z' > 0.6 for data to be valid.
-
-
Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Plot the 665/615 ratio against log[inhibitor].
Protocol 2: HT-SPR Kinetic Profiling
Objective: Determine kon , koff , and Residence Time ( τ ) across related targets.
-
Surface Preparation: Using a Series S CM5 sensor chip, perform standard amine coupling to immobilize an anti-His or anti-GST capture antibody.
-
Kinase Capture: Inject the tagged recombinant kinase (e.g., His-JAK1) over the active flow cell to achieve a capture level of ~2000 Resonance Units (RU). Leave the reference flow cell bare.
-
Buffer Equilibration: Run HBS-EP+ buffer containing 1% DMSO until the baseline stabilizes.
-
Single-Cycle Kinetics (SCK): To avoid harsh regeneration steps that denature kinases, use SCK. Inject 5 increasing concentrations of the inhibitor sequentially without regeneration in between.
-
Validation Controls:
-
Solvent Correction: Inject a 0.5% to 1.5% DMSO standard curve to correct for bulk refractive index mismatches between the samples and running buffer.
-
Double Referencing: Subtract the signal of the reference flow cell, and subsequently subtract the signal of a blank buffer injection.
-
-
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon ( M−1s−1 ) and koff ( s−1 ). Calculate Residence Time as τ=1/koff (converted to minutes).
Comparative Data Analysis: The JAK Family Case Study
To illustrate the power of multi-platform profiling, consider the cross-reactivity of a highly selective next-generation JAK1 inhibitor (Product X) compared to a legacy Pan-JAK inhibitor (Alternative Y). The JAK family (JAK1, JAK2, JAK3, TYK2) shares high structural homology, making off-target binding to JAK2 (which causes anemia/neutropenia) a major clinical hurdle.
Table 1: Cross-Reactivity Profiling of Product X vs. Alternative Y
| Target Kinase | Platform A: KINOMEscan Kd (nM) | Platform B: TR-FRET IC50 (nM) | Platform C: HT-SPR Residence Time ( τ , min) |
| Product X (Selective JAK1) | |||
| JAK1 (Primary) | 0.8 | 1.2 | 145.0 |
| JAK2 (Off-Target) | 15.4 | 28.5 | 4.2 |
| JAK3 (Off-Target) | >10,000 | >10,000 | N/A |
| TYK2 (Off-Target) | >10,000 | >10,000 | N/A |
| Alternative Y (Pan-JAK) | |||
| JAK1 (Primary) | 2.1 | 3.5 | 12.5 |
| JAK2 (Off-Target) | 3.8 | 4.1 | 10.8 |
| JAK3 (Off-Target) | 5.5 | 8.2 | 8.5 |
| TYK2 (Off-Target) | 45.0 | 60.1 | 2.1 |
Data Interpretation: While Product X shows a ~20-fold thermodynamic selectivity for JAK1 over JAK2 in TR-FRET and KINOMEscan, the HT-SPR data reveals a staggering 34-fold difference in Residence Time . Product X remains locked onto JAK1 for over two hours, but rapidly dissociates from JAK2 in under 5 minutes. This kinetic selectivity ensures that transient drops in systemic drug concentration will rapidly relieve JAK2 inhibition (sparing red blood cell production) while maintaining profound JAK1 suppression[3].
Caption: Cross-reactivity profile of a highly selective JAK1 inhibitor across the JAK kinase family.
Conclusion
No single assay can entirely capture the complexity of kinase inhibitor cross-reactivity. KINOMEscan provides the widest net for target identification; TR-FRET validates the functional consequence of that binding; and HT-SPR delivers the kinetic resolution necessary to predict in vivo target engagement duration. By integrating these three platforms, drug development professionals can confidently advance molecules with optimized selectivity profiles, minimizing clinical attrition due to off-target toxicity.
References
-
Fabian, M. A., et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology 23.3 (2005): 329-336. Link
-
Ergin, E., et al. "Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes." Current Pharmaceutical Biotechnology 17.14 (2016): 1222-1230. Link
-
Copeland, R. A. "The drug–target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery 15.2 (2016): 87-95. (Referenced via Promega Connections). Link
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Operational Guide: Safe Handling and Disposal of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic Acid
4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid (CAS: 1391006-19-1), commonly referred to as 4-nitroindoline-2-carboxylic acid, is a highly functionalized organic building block frequently utilized in drug discovery and asymmetric synthesis. While invaluable for research, the presence of a nitroaromatic moiety paired with a carboxylic acid demands stringent lifecycle management.
This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, RCRA-compliant framework for the safe handling, spill response, and final disposal of this compound.
Chemical Profile & Hazard Causality
To manage a chemical safely, one must understand the mechanistic reasons behind its hazards.
-
Nitroaromatic Instability: The nitro group ( −NO2 ) is in a highly oxidized state. While this specific indoline derivative is stable under standard ambient laboratory conditions, nitroaromatic compounds generally possess high energy potential. If subjected to extreme heat, confinement, or mixed with incompatible chemicals, they can exhibit dangerous reactivity[1].
-
Environmental Persistence: Nitroaromatics are notoriously resistant to natural degradation pathways, including hydrolysis and environmental volatilization[2]. If disposed of improperly (e.g., sink drains or standard municipal landfills), they pose a severe and persistent threat to groundwater and local ecosystems[1].
-
Regulatory Classification: Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is not specifically P-listed or U-listed. However, it must be evaluated as a Characteristic Hazardous Waste (40 CFR § 261 Subpart C)[3][4]. Depending on its physical state and concentration, it may carry the EPA Waste Code D003 (Reactivity) or D024-D043 (Toxicity)[4][5].
Step-by-Step Disposal Methodology
The following protocols are designed as self-validating systems to ensure absolute compliance and safety from the point of generation to final destruction.
Phase 1: Waste Segregation and Containerization
Objective: Prevent accidental cross-reactions and ensure regulatory compliance at the primary containment level.
-
Isolate the Waste Stream: Never mix 4-nitroindoline-2-carboxylic acid waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases.
-
Causality: Mixing highly oxidized nitro compounds with strong reducers can trigger violent, exothermic runaway reactions.
-
-
Select Primary Packaging: Utilize high-density polyethylene (HDPE) or amber borosilicate glass containers. Do not use metal containers.
-
Causality: The carboxylic acid moiety can lower the pH of residual moisture. In a metal container, this mild acidity can cause corrosion and potentially generate hydrogen gas, creating a pressurized, flammable environment.
-
-
Apply Immediate Labeling: Affix a compliant RCRA hazardous waste label the moment the first drop or grain of waste enters the container. Mark clearly as "Hazardous Waste - Toxic/Reactive (Nitroaromatic)".
-
Validation Check: Inspect the container seal. Verify that the lid is securely fastened. If the waste is mixed with volatile organic solvents, ensure a pressure-venting cap is utilized to prevent gas accumulation.
-
Phase 2: Satellite Accumulation Area (SAA) Management
Objective: Safely stage waste in the laboratory prior to commercial transport.
-
Transfer: Move the sealed container to a designated SAA strictly at or near the point of generation.
-
Volume Monitoring: Ensure the total volume of hazardous waste in the SAA never exceeds 55 gallons (or 1 quart for acutely hazardous waste).
-
Validation Check: Conduct a weekly visual audit of the SAA. Confirm that no container exhibits bulging (indicating gas generation) and that all labels are legible, facing outward, and properly dated.
-
Phase 3: Final Disposal via High-Temperature Incineration
Objective: Permanent destruction of the chemical hazard.
-
Commercial Disposal Routing: Contract a permitted RCRA Treatment, Storage, and Disposal Facility (TSDF) to process the waste via high-temperature incineration .
-
Causality: Incineration at temperatures exceeding 1,000°C is the only EPA-recommended method for the destruction of nitroaromatics[6]. This extreme heat ensures the complete cleavage of the stable C-N bonds. Furthermore, the TSDF's secondary combustion chambers are equipped with scrubbers that capture and neutralize the resulting nitrogen oxides ( NOx ), preventing toxic atmospheric emissions[7].
-
Validation Check: Upon collection by the commercial vendor, retain the signed Uniform Hazardous Waste Manifest (EPA Form 8700-22). Verify the return of the final signed copy from the TSDF within 35 days, and retain it for a minimum of three years to prove cradle-to-grave compliance.
-
Spill Response & Decontamination Workflow
In the event of an accidental release of the solid powder, execute the following protocol:
-
Evacuate and Isolate: Immediately secure a 10-foot radius around the spill to prevent tracking.
-
Don Appropriate PPE: Equip double-layered nitrile gloves, chemical splash goggles, and a NIOSH-approved N95 or P100 particulate respirator.
-
Causality: As a fine powder, the primary acute exposure route is the inhalation of toxic dust. Respiratory protection is non-negotiable.
-
-
Dust Suppression Containment: Do not dry-sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or a mild isopropanol solution) to suppress dust generation.
-
Collection: Use non-sparking plastic scoops to gently transfer the dampened material into a rigid hazardous waste container.
-
Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution.
-
Causality: The alkaline detergent neutralizes any residual traces of the carboxylic acid, rendering the surface safe.
-
Validation Check: Wipe the decontaminated area with a damp piece of universal indicator paper. The protocol is successful when the surface pH reads neutral (pH 6–8).
-
Regulatory Limits & Quantitative Data
Understanding your facility's generator status is critical for maintaining RCRA compliance. The table below summarizes the federal accumulation limits based on monthly generation rates[8].
| RCRA Generator Category | Monthly Generation Limit | Max Accumulation Time | SAA Volume Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No strict federal limit | 55 gallons |
| Small Quantity Generator (SQG) | 100 kg to 1,000 kg | 180 days (270 days if TSDF is >200 miles away) | 55 gallons |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | 90 days | 55 gallons |
Waste Routing Visualization
The following diagram illustrates the logical decision matrix for classifying and routing 4-nitroindoline-2-carboxylic acid waste streams.
Decision matrix for the classification and RCRA-compliant disposal of nitroaromatic laboratory waste.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Potential for Human Exposure: Nitroaromatics." Centers for Disease Control and Prevention. Available at:[Link]
-
Defense Technical Information Center (DTIC). "Incineration of Explosive Contaminated Soil as a Means of Site Remediation." Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Available at:[Link]
-
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste." Available at:[Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 3. 40 CFR Part 261 - Subpart C - Characteristics of Hazardous Waste | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. eCFR :: 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste [ecfr.gov]
- 5. epa.gov [epa.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. epa.gov [epa.gov]
- 8. Listed and Characteristic Wastes - New Pig [newpig.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
